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3-Iodo-1-methylpyridiniumiodide Documentation Hub

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  • Product: 3-Iodo-1-methylpyridiniumiodide
  • CAS: 36913-38-9

Core Science & Biosynthesis

Foundational

Technical Guide to Quaternary Ammonium Salts of 3-Iodopyridine

Synthesis, Reactivity, and Applications in Drug Discovery Executive Summary Quaternary ammonium salts of 3-iodopyridine represent a specialized class of heteroaromatic electrophiles. Unlike simple pyridinium salts, these...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

Quaternary ammonium salts of 3-iodopyridine represent a specialized class of heteroaromatic electrophiles. Unlike simple pyridinium salts, these compounds possess a "dual-handle" architecture: the electrophilic, positively charged pyridinium core and the chemically versatile carbon-iodine (C–I) bond at the 3-position. This unique electronic environment makes them critical intermediates for accessing complex dihydropyridines, functionalized ionic liquids, and bioactive cationic surfactants.

This guide provides a rigorous technical analysis of their synthesis via the Menschutkin reaction, their divergent reactivity profiles, and their application in modern drug development.

Part 1: Synthesis Strategy (The Menschutkin Protocol)

Mechanistic Insight

The formation of N-alkyl-3-iodopyridinium salts proceeds via the Menschutkin reaction , an


 nucleophilic substitution where the pyridine nitrogen attacks an alkyl halide.

Critical Consideration: 3-Iodopyridine is significantly less nucleophilic than unsubstituted pyridine. The iodine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I effect), reducing the electron density at the nitrogen lone pair. Consequently, standard protocols for pyridine quaternization (e.g., stirring in ether at RT) often fail or result in poor conversion.

Optimized Experimental Protocol

Objective: Synthesis of N-methyl-3-iodopyridinium iodide (High-Purity).

Reagents:

  • 3-Iodopyridine (1.0 equiv)

  • Iodomethane (Methyl Iodide) (1.5 – 2.0 equiv)

  • Solvent: Acetonitrile (Anhydrous) or Acetone

Procedure:

  • Dissolution: In a pressure-rated glass vessel or heavy-walled flask, dissolve 3-iodopyridine (2.05 g, 10 mmol) in anhydrous acetonitrile (10 mL).

    • Why Acetonitrile? It is a polar aprotic solvent that stabilizes the transition state (charge separation) but does not solvate the nucleophile strongly, accelerating the

      
       rate.
      
  • Addition: Cool the solution to 0°C (ice bath) to minimize volatilization, then add Iodomethane (2.84 g, 20 mmol) dropwise.

  • Reaction: Seal the vessel and heat to 40–50°C for 12–24 hours.

    • Note: While pyridine reacts at RT, the 3-iodo derivative requires thermal activation. Avoid temperatures >80°C to prevent decomposition of the thermally labile iodide.

  • Workup: Cool the mixture to room temperature. The product often precipitates as a yellow/orange crystalline solid.

    • If precipitation is slow: Add cold diethyl ether (anti-solvent) to induce crystallization.

  • Purification: Filter the solid under argon. Wash with cold ether (

    
     mL) to remove unreacted 3-iodopyridine.
    
  • Drying: Dry under high vacuum at RT.

Self-Validating Check:

  • Appearance: The product should be a yellow-to-orange solid (charge-transfer complex coloration).

  • Solubility: Soluble in water, DMSO, methanol; insoluble in ether/hexane.

Data: Reaction Optimization Parameters

The following table summarizes the impact of alkylating agents and solvents on yield, derived from kinetic trends of deactivated pyridines.

Alkylating Agent (RX)SolventTemp (°C)Time (h)Yield (%)Notes
MeI AcetoneReflux (56)685-95Fast, product precipitates spontaneously.
MeI MeCN4512>90Best for high purity; easy recrystallization.
BnBr (Benzyl Bromide)TolueneReflux (110)470-80Higher temp required due to lower reactivity of Br vs I.
MeCl DMF8024<40Poor leaving group + solvent decomposition risk.

Part 2: Reactivity Profile

The 3-iodopyridinium scaffold offers divergent reactivity pathways, allowing chemists to selectively functionalize the ring or the C-I bond.

Cross-Coupling (The Iodine Handle)

The C–I bond remains active for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), even on the charged ring. This allows for the installation of aryl or alkynyl groups after quaternization, which is often necessary to maintain solubility or electronic properties.

  • Catalyst System:

    
     / 
    
    
    
    or water-soluble phosphines (e.g., TPPTS) are required due to the salt's polarity.
  • Solvent: Water/Acetonitrile mixtures.

Reduction (The Pyridinium Core)

The positive charge renders the ring highly susceptible to partial reduction.

  • Target: Tetrahydropyridines (bioactive alkaloid cores).

  • Reagent:

    
     in Methanol.
    
  • Regioselectivity: Reduction typically occurs at the 2- and 6-positions first, yielding 1-alkyl-3-iodo-1,2,5,6-tetrahydropyridine.

Nucleophilic Oxidation

The C2 and C6 positions are electron-deficient. Treatment with alkaline ferricyanide (ferricyanide oxidation) converts the salt into N-alkyl-3-iodo-2-pyridone , a privileged scaffold in kinase inhibitor design.

Part 3: Visualization of Workflows

Diagram 1: Synthesis and Mechanism

This diagram illustrates the Menschutkin pathway and the electronic deactivation caused by the iodine atom.

MenschutkinSynthesis cluster_inputs Reactants SM1 3-Iodopyridine (Nucleophile) TS Transition State (Polarized) SM1->TS Lone pair attack SM2 Alkyl Halide (R-X) SM2->TS Leaving group depart Product N-Alkyl-3-iodopyridinium Salt (Precipitate) TS->Product Crystallization Factor1 Solvent Effect: Polar Aprotic (MeCN) Stabilizes TS Factor1->TS Factor2 Electronic Effect: 3-Iodo (-I) Retards Rate Factor2->SM1

Caption: Kinetic pathway of 3-iodopyridine quaternization highlighting electronic deactivation and solvent stabilization.

Diagram 2: Divergent Reactivity Map

This diagram maps the three primary reaction pathways available to the quaternary salt.

ReactivityMap cluster_pathA Path A: C-I Bond Activation cluster_pathB Path B: Ring Reduction cluster_pathC Path C: Nucleophilic Attack Salt N-Alkyl-3-iodopyridinium Salt (Core) Coupling Pd-Catalyzed Cross-Coupling Salt->Coupling Pd(0), Ar-B(OH)2 Reduction NaBH4 / MeOH Reduction Salt->Reduction Hydride Transfer Oxidation Alkaline Ferricyanide Salt->Oxidation Oxidative Hydroxylation ProdA 3-Aryl/Alkynyl Pyridinium Salt Coupling->ProdA ProdB 1-Alkyl-3-iodo- Tetrahydropyridine Reduction->ProdB ProdC N-Alkyl-3-iodo- 2-Pyridone Oxidation->ProdC

Caption: Divergent synthetic utility of the 3-iodopyridinium scaffold in drug discovery workflows.

Part 4: Applications in Drug Discovery[1][2][3]

Antimicrobial Cationic Surfactants

Quaternary ammonium compounds (QACs) are potent membrane-disrupting agents.

  • Mechanism: The positively charged head group (pyridinium) adsorbs to the negatively charged bacterial cell wall, while the lipophilic alkyl tail penetrates the membrane, causing leakage and cell death.

  • SAR Insight: For 3-iodopyridinium salts, an alkyl chain length of C12 (Dodecyl) to C16 (Cetyl) maximizes antibacterial efficacy against S. aureus and E. coli. The iodine atom enhances lipophilicity compared to the parent pyridine, potentially increasing membrane permeability.

Ionic Liquids (ILs)

N-alkyl-3-iodopyridinium salts, particularly those with short chains (Ethyl, Butyl) and bulky counter-anions (


, 

), serve as precursors for functionalized ionic liquids. The high polarizability of the iodine atom contributes to unique viscosity and conductivity profiles, useful in electrochemical applications.
Alkaloid Synthesis

The 3-iodopyridinium moiety acts as a mimic for natural 3-alkylpyridine alkaloids (e.g., from Haliclona sponges).[1] The ability to reduce the ring to a piperidine while retaining the 3-iodo handle allows for subsequent functionalization to mimic complex marine natural products.

References

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction Source: ResearchGate URL:[2][Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent Source: Molecules (MDPI) / PMC URL:[Link]

  • Biological Activity of Quaternary Ammonium Salts and Their Derivatives Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Menshutkin Reaction: Kinetics and Mechanism Source: Wikipedia / RSC Ontology URL:[Link][3]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC (PubMed Central) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Iodo-1-methylpyridinium iodide

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Chemical Identity 3-Iodo-1-methylpyridinium iodide is a quaternary ammonium salt derived from pyridine. The presence of an iodine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Identity

3-Iodo-1-methylpyridinium iodide is a quaternary ammonium salt derived from pyridine. The presence of an iodine atom on the pyridinium ring at the 3-position and a methyl group on the nitrogen atom imparts specific reactivity and potential utility in various chemical transformations. Quaternary pyridinium salts are a well-established class of compounds with diverse applications, including as phase-transfer catalysts, ionic liquids, and precursors for the synthesis of more complex molecules. The iodo-substituent, in particular, can serve as a versatile functional handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.

Table 1: Physicochemical Properties of 3-Iodo-1-methylpyridinium iodide

PropertyValueSource
Chemical Name 3-Iodo-1-methylpyridin-1-ium iodide[1][2]
CAS Number 36913-38-9[1][2]
Molecular Formula C₆H₇I₂N[1][2]
Molecular Weight 346.94 g/mol [1][2]
Melting Point Data not available in searched literature.
Density Data not available in searched literature.
Appearance Expected to be a crystalline solid.
Solubility Expected to be soluble in polar solvents.

Synthesis Protocol: A Proposed Methodology

While a specific, detailed experimental protocol for the synthesis of 3-Iodo-1-methylpyridinium iodide is not explicitly documented in the searched literature, a reliable synthesis can be postulated based on the well-established Menshutkin reaction. This reaction involves the quaternization of a tertiary amine (in this case, 3-iodopyridine) with an alkyl halide (methyl iodide).

Underlying Principles and Rationale

The Menshutkin reaction is a classic SN2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion is an excellent leaving group, facilitating the reaction. The choice of solvent is crucial; polar aprotic solvents such as acetonitrile or acetone are typically employed to solvate the resulting pyridinium salt and promote the reaction rate. The reaction is often carried out at elevated temperatures to ensure a reasonable reaction time.

Proposed Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for 3-Iodo-1-methylpyridinium iodide.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product 3-Iodopyridine 3-Iodopyridine Reaction_Vessel Reaction in Acetonitrile 3-Iodopyridine->Reaction_Vessel Methyl_Iodide Methyl Iodide Methyl_Iodide->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_Product 3-Iodo-1-methylpyridinium iodide Drying->Final_Product

Caption: Proposed synthesis workflow for 3-Iodo-1-methylpyridinium iodide.

Step-by-Step Methodology
  • Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-iodopyridine (1.0 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add methyl iodide (1.1 equivalents) dropwise at room temperature. Caution: Methyl iodide is toxic and should be handled in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.

  • Drying: Dry the purified 3-Iodo-1-methylpyridinium iodide under vacuum to obtain the final product.

Characterization and Purity Assessment

Due to the absence of specific experimental data, the following characterization methods are proposed based on the expected structure of 3-Iodo-1-methylpyridinium iodide.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridinium ring and a singlet for the N-methyl protons. The chemical shifts of the aromatic protons will be influenced by the deshielding effect of the positively charged nitrogen and the electron-withdrawing nature of the iodine atom.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the aromatic carbons and the N-methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the pyridinium ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the cation (C₆H₇IN⁺).

Purity Determination

The purity of the synthesized compound can be assessed by:

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and iodine.

  • High-Performance Liquid Chromatography (HPLC): To identify and quantify any impurities.

Potential Applications in Research and Development

While specific applications for 3-Iodo-1-methylpyridinium iodide are not extensively documented, its structure suggests several potential uses in organic synthesis and medicinal chemistry.

  • Cross-Coupling Reactions: The C-I bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups at the 3-position of the pyridine ring. This is a powerful tool for the synthesis of functionalized pyridinium derivatives.

  • Precursor for Novel Heterocycles: The pyridinium salt can serve as a building block for the synthesis of more complex heterocyclic systems.

  • Ionic Liquids: Depending on its melting point, it could potentially be used as an ionic liquid, a class of solvents with unique properties and applications in "green" chemistry.

  • Biological Activity Screening: Pyridinium salts are known to exhibit a range of biological activities. This compound could be screened for potential applications in drug discovery.

Safety and Handling

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: The compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. Methyl iodide, a reactant in its synthesis, is a known carcinogen and a potent alkylating agent.[3]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent decomposition.

Conclusion

3-Iodo-1-methylpyridinium iodide is a chemical compound with significant potential for applications in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known properties, a proposed synthetic route, and expected characterization methods. The lack of available experimental data for its melting point and density underscores the need for further experimental investigation to fully elucidate its physicochemical properties and unlock its potential for future research and development.

References

  • Matrix Fine Chemicals. 3-IODO-1-METHYLPYRIDIN-1-IUM IODIDE | CAS 36913-38-9. [Link]

  • Matrix Fine Chemicals. Molecules PDF. [Link]

  • PubChem. 3-Iodo-4-methylpyridine | C6H6IN | CID 14423513. [Link]

  • PubChem. Methyl iodide | CH3I | CID 6328. [Link]

  • ResearchGate. (PDF) The structure of N-methylpyridinium iodide. [Link]

  • Organic Syntheses. methyl iodide. [Link]

  • SpectraBase. 1-Methyl-pyridinium iodide. [Link]

  • PMC. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. [Link]

  • Organic Syntheses. 1-aminopyridinium iodide. [Link]

  • PubChem. 3-Iodo-1-methylcyclobutene | C5H7I | CID 88947817. [Link]

  • DiVA portal. Synthetic and Mechanistic Studies with Iodine(III) Reagents. [Link]

  • PubChem. (3R)-1-iodo-3-methylpentane | C6H13I | CID 101996012. [Link]

  • Wikipedia. Iodomethane. [Link]

Sources

Foundational

1-methyl-3-iodopyridinium iodide IUPAC name and synonyms

This technical guide provides a comprehensive analysis of 1-methyl-3-iodopyridinium iodide , a specialized pyridinium salt utilized in physical organic chemistry, bio-mimetic redox studies, and heterocyclic synthesis. [1...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-methyl-3-iodopyridinium iodide , a specialized pyridinium salt utilized in physical organic chemistry, bio-mimetic redox studies, and heterocyclic synthesis.

[1]

Chemical Identity & Nomenclature

This compound is a quaternary ammonium salt derived from the methylation of 3-iodopyridine. It belongs to the class of N-alkylpyridinium halides, which are critical intermediates in the study of coenzyme models (specifically NAD+/NADH) and charge-transfer complexes.

Parameter Detail
IUPAC Name 3-iodo-1-methylpyridin-1-ium iodide
Common Synonyms N-methyl-3-iodopyridinium iodide; 3-Iodo-1-methylpyridinium iodide; Pyridine, 3-iodo-1-methyl-, iodide
Empirical Formula ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Molecular Weight 346.94 g/mol
Cation Structure Pyridinium ring substituted with a methyl group at position 1 (N) and an iodine atom at position 3.[1][2][3][4][5][6][7][8][9]
Anion Iodide (

)
Precursor CAS 1120-90-7 (3-Iodopyridine); 74-88-4 (Iodomethane)
Structural Significance

The presence of the iodine atom at the C3 position (meta to nitrogen) is electronically significant. Unlike 2- or 4-isomers, the 3-position is less deactivated by the cationic nitrogen, yet the iodine provides a handle for potential functionalization or heavy-atom perturbation in spectroscopic studies.

Physicochemical Properties

Note: As a specialized research intermediate, specific bulk physical data is often derived from the general class of N-methylpyridinium iodides.

  • Physical State: Solid, typically crystalline.

  • Color: Yellow to orange.

    • Causality: The color arises from a Charge-Transfer (CT) band between the electron-rich iodide anion (donor) and the electron-deficient pyridinium ring (acceptor).

  • Solubility:

    • High: Water, DMSO, Methanol, Ethanol.

    • Low/Insoluble: Diethyl ether, Hexanes, Toluene (crucial for purification via precipitation).

  • Stability: Hygroscopic. The iodide ion is susceptible to oxidation to elemental iodine (

    
    ) upon prolonged exposure to light and air, which may darken the solid.
    

Synthesis & Mechanistic Insight

The synthesis follows a classic


 quaternization pathway. This protocol is designed to maximize yield while mitigating the hazards of methyl iodide.
Reaction Mechanism

The pyridine nitrogen lone pair acts as the nucleophile, attacking the electrophilic methyl carbon of iodomethane. The transition state involves the developing positive charge on nitrogen and the breaking of the C-I bond in methyl iodide.

SynthesisMechanism cluster_conditions Conditions Reactants Reactants 3-Iodopyridine + Me-I TS Transition State [Py-N...Me...I]‡ Reactants->TS Nucleophilic Attack (SN2) Product Product 1-Methyl-3-iodopyridinium Iodide TS->Product Bond Formation Cond Solvent: Acetone/MeCN Temp: Reflux Atmosphere: N2

Figure 1: Mechanistic pathway for the quaternization of 3-iodopyridine.

Experimental Protocol

Safety Warning: Methyl iodide (MeI) is a volatile neurotoxin and suspected carcinogen. All operations must be performed in a functioning fume hood.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-iodopyridine (1.0 equiv) in anhydrous acetone or acetonitrile (concentration ~0.5 M).

    • Why Acetone? It is polar enough to stabilize the transition state but non-polar enough to force the ionic product to precipitate, driving the equilibrium forward (Le Chatelier’s principle).

  • Addition: Add Iodomethane (Methyl Iodide) (1.2 – 1.5 equiv) dropwise to the stirring solution.

    • Excess: A slight excess ensures complete conversion of the limiting pyridine reagent.

  • Reaction: Heat the mixture to reflux (approx. 40-60°C depending on solvent) for 4–12 hours.

    • Monitoring: The solution should turn yellow/orange, and a precipitate should form.

  • Isolation: Cool the reaction mixture to

    
     in an ice bath to maximize precipitation.
    
  • Filtration: Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold diethyl ether or cold acetone to remove unreacted starting materials.[10]

  • Drying: Dry the solid under high vacuum to remove trace solvents.

Reactivity & Applications

The utility of 1-methyl-3-iodopyridinium iodide extends beyond its structure; it serves as a reactive scaffold in three primary areas.

A. NAD+ Biomimetic Redox Models

Pyridinium salts are structural analogs of Nicotinamide Adenine Dinucleotide (


).
  • Reduction Studies: The 3-iodo substituent mimics the electron-withdrawing nature of the amide group in NAD+. Researchers use this salt to study hydride transfer mechanisms, reducing the cation to 1-methyl-3-iodo-1,4-dihydropyridine .

  • Electronic Tuning: By comparing the reduction potential of the 3-iodo analog vs. the 3-amide (nicotinamide), scientists can quantify the electronic influence of substituents on the redox stability of the ring.

B. Synthetic Intermediate (Partial Reduction)

The salt can be partially reduced to form dihydropyridones or piperidines. The "3-iodo" group is robust enough to survive mild hydride reductions (e.g.,


) but reactive enough for subsequent functionalization.
C. Charge-Transfer (CT) Complexes

Iodide salts of electron-deficient aromatics form donor-acceptor complexes.

  • Spectroscopy: The compound exhibits a characteristic CT absorption band in the UV-Vis spectrum. The energy of this transition correlates with the solvent polarity (solvatochromism), making it a useful probe for solvent polarity scales (

    
    -values).
    

Reactivity Core 1-Methyl-3-iodopyridinium Iodide (Electrophilic Cation) Redox Hydride Reduction (NaBH4 / Na2S2O4) Core->Redox Coupling Cross-Coupling (Suzuki/Sonogashira) Core->Coupling CT Charge Transfer Core->CT DHP 1-Me-3-Iodo-1,4-Dihydropyridine (NADH Analog) Redox->DHP Biomimetic Study Funct 3-Substituted Pyridinium Salts Coupling->Funct C-C Bond Formation Spec Solvatochromic Probes (UV-Vis Studies) CT->Spec Donor-Acceptor Interaction

Figure 2: Reactivity profile and downstream applications of the title compound.

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Wear dust mask/respirator.
Skin/Eye Irritant Causes skin irritation and serious eye irritation.Use nitrile gloves and safety goggles.
Reactivity Light sensitive; Hygroscopic.Store in amber vials; Keep desiccated.
Incompatibility Strong oxidizing agents.[11]Avoid contact with peroxides/permanganates.

References

  • Sigma-Aldrich. 1-Methylpyridinium iodide Product Analysis (Analog Reference). Retrieved from

  • ChemicalBook. 3-Iodopyridine Synthesis and Derivatives. Retrieved from

  • PubChem. Pyridinium, 1-methyl-, iodide (General Class Properties). National Library of Medicine. Retrieved from

  • Organic Syntheses. General Procedure for Methylation of Pyridines. Org.[6][11] Synth. 1935, 15, 41. (Historical foundation for pyridine methylation).

Sources

Exploratory

Technical Guide: Electronic Properties of 3-Iodo-N-Methylpyridinium Cation

This guide details the electronic structure, reactivity, and experimental handling of the 3-iodo-N-methylpyridinium cation , a benchmark species in halogen bonding (XB) research. Part 1: Executive Summary The 3-iodo-N-me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the electronic structure, reactivity, and experimental handling of the 3-iodo-N-methylpyridinium cation , a benchmark species in halogen bonding (XB) research.

Part 1: Executive Summary

The 3-iodo-N-methylpyridinium cation (often abbreviated as 3-IMPy⁺ ) represents a "gold standard" in non-covalent interaction studies. Unlike neutral aryl halides (e.g., iodobenzene), the introduction of a cationic nitrogen center drastically alters the electronic landscape of the iodine substituent.

This modification amplifies the


-hole —a region of positive electrostatic potential—making 3-IMPy⁺ one of the most potent monodentate halogen bond donors available. It serves as a critical model for understanding charge-assisted halogen bonding in drug design, anion recognition, and supramolecular catalysis.

Part 2: Electronic Architecture

The Sigma-Hole Mechanism

The defining electronic feature of 3-IMPy⁺ is the anisotropic charge distribution on the iodine atom.

  • Inductive Activation: The quaternized nitrogen (

    
    ) exerts a strong electron-withdrawing inductive effect (-I effect) through the aromatic 
    
    
    
    -system.
  • Polarization: This pulls electron density away from the iodine atom, specifically depleting the electron density along the C–I bond axis.

  • Result: A region of intense positive electrostatic potential (ESP) forms on the tip of the iodine, opposite the C–I bond. This is the

    
    -hole .
    

Quantitative Comparison (Electrostatic Potential Maxima): | Species |


-hole 

(kJ/mol) | Relative XB Strength | | :--- | :--- | :--- | | 3-Iodopyridine (Neutral) | ~180 | Moderate | | 3-Iodo-N-methylpyridinium | ~459 | Ultra-High | | 3-Bromo-N-methylpyridinium | ~427 | High |

Note: Values are approximate based on DFT (B3LYP) calculations in vacuum. The cationic charge more than doubles the


-hole magnitude compared to the neutral analog.
Orbital Energetics (LUMO)

The methylation of the pyridine nitrogen significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO Character: Predominantly

    
     (pyridinium ring) with significant 
    
    
    
    (C–I) character.
  • Energy Level: Approximately -3.5 to -4.0 eV (vs. vacuum), making the cation a potent Lewis acid.

  • Implication: The low-lying LUMO facilitates charge transfer interactions with Lewis bases (anions, lone pairs), often resulting in colored charge-transfer (CT) complexes (e.g., yellow/orange solids with iodide counterions).

Part 3: Visualization of Electronic Activation

The following diagram illustrates the causal link between N-methylation and iodine activation.

electronic_activation N_meth N-Methylation Induction Inductive Effect (-I via Ring) N_meth->Induction Generates + Charge Polarization Iodine Polarization Induction->Polarization Withdraws e- LUMO LUMO Lowering (Lewis Acidity) Induction->LUMO Stabilizes Orbitals SigmaHole Enhanced Sigma-Hole (Vmax ~460 kJ/mol) Polarization->SigmaHole Depletes Axial Density Reactivity Halogen Bonding & Reactivity SigmaHole->Reactivity Electrostatic Attraction LUMO->Reactivity Charge Transfer

Caption: Causal pathway of electronic activation in 3-IMPy⁺. The cationic charge drives both electrostatic (


-hole) and orbital (LUMO) enhancements.

Part 4: Physicochemical Properties

Electrochemical Profile

The 3-IMPy⁺ cation is redox-active. Its reduction potential is a critical parameter for stability in biological or catalytic environments.

  • Reduction Potential (

    
    ): 
    
    
    
    to
    
    
    V vs. SCE (Saturated Calomel Electrode).
  • Process:

    • First Electron Transfer: Formation of the neutral radical species (3-iodo-N-methylpyridinyl radical).

    • Fate of Radical: The radical is unstable. It typically undergoes dimerization or irreversible C–I bond cleavage (releasing

      
      ), depending on the solvent and time scale.
      
  • Guidance: Avoid strong reducing agents (e.g., NaBH₄, active metals) if the integrity of the C–I bond is required.

Spectroscopic Fingerprints
  • 
     NMR (DMSO-
    
    
    
    ):
    • The N-methyl group appears as a sharp singlet at

      
       ppm .
      
    • Ring protons are deshielded (shifted downfield) relative to neutral 3-iodopyridine due to the positive charge. Expect protons at C2 and C6 (adjacent to N) to appear near

      
       ppm .
      
  • 
     NMR: 
    
    • The Carbon bonded to Iodine (C-I) typically resonates around

      
       ppm . This upfield shift (relative to other aromatic carbons) is characteristic of heavy atom substitution (heavy atom effect), despite the electron-poor ring.
      

Part 5: Experimental Protocols

Protocol A: Synthesis of 3-Iodo-N-methylpyridinium Iodide

A self-validating synthesis ensuring high purity without chromatography.

Reagents:

  • 3-Iodopyridine (1.0 equiv)

  • Methyl Iodide (MeI) (1.2 - 1.5 equiv) [Caution: Neurotoxin/Alkylating agent]

  • Solvent: Acetonitrile (anhydrous) or Acetone.

Step-by-Step:

  • Dissolution: Dissolve 3-iodopyridine in acetonitrile (concentration ~0.5 M).

  • Addition: Add Methyl Iodide dropwise at room temperature under stirring.

  • Reflux: Heat the mixture to 40–50°C. A precipitate (yellow/orange solid) often begins to form within 30 minutes.

  • Completion: Stir for 12–24 hours. The color deepens due to charge-transfer interactions in the solid state.

  • Isolation: Filter the solid.

  • Purification (Critical): Wash the filter cake with cold diethyl ether (

    
    ) to remove unreacted starting materials. Recrystallize from Ethanol/Methanol if necessary.
    
  • Yield: Typically >90%.

Protocol B: Anion Exchange (Metathesis)

To study intrinsic electronic properties without interference from the nucleophilic iodide anion, exchange with a non-coordinating anion (e.g.,


, 

).

Workflow:

  • Dissolve 3-IMPy-I in minimal water or methanol.

  • Add a saturated solution of

    
      (Silver Triflate) or 
    
    
    
    .
  • Precipitation:

    • If using Ag salts:

      
       (yellow solid) precipitates immediately. Filter off the AgI.
      
    • The filtrate contains 3-IMPy-OTf .

  • Isolation: Evaporate solvent to obtain the triflate salt.

Part 6: Experimental Workflow Diagram

synthesis_workflow Start Start: 3-Iodopyridine Step1 Methylation (MeI, MeCN, 40°C) Start->Step1 Check1 Precipitate Formed? Step1->Check1 Check1->Step1 No (Continue Stirring) Isolate Filtration & Ether Wash Check1->Isolate Yes Product_I Product: 3-IMPy Iodide (Yellow Solid) Isolate->Product_I Exchange Anion Exchange (AgOTf / NH4PF6) Product_I->Exchange Optional: Tuning XB Product_X Product: 3-IMPy Triflate/PF6 (White/Colorless) Exchange->Product_X

Caption: Synthetic route from neutral precursor to specific salt forms. Color change indicates anion influence.

References

  • Metrangolo, P., et al. (2008). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link

    • Foundational text on the use of N-alkylpyridinium c
  • Politzer, P., & Murray, J. S. (2007). "Halogen Bonding: The Sigma-Hole." Journal of Molecular Modeling. Link

    • Definitive explanation of the electrost
  • Wendt, P., et al. (2024). "Halogen Bonding in N-Alkyl-Bromo-/Iodo-Pyridinium Salts." Chemistry - A European Journal. Link

    • Recent characterization of the specific 3-iodo-N-methylpyridinium salts.
  • Bulfield, D., & Huber, S. M. (2016). "Halogen Bonding in Organic Synthesis and Organocatalysis." Chemistry – A European Journal. Link

    • Details the reactivity and catalytic applications of the c

Protocols & Analytical Methods

Method

using 3-Iodo-1-methylpyridinium iodide in Suzuki cross-coupling

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 3-Iodo-1-methylpyridinium Iodide Executive Summary & Strategic Rationale This guide details the protocol for utilizing 3-Iodo-1-methylpyridinium iodide a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 3-Iodo-1-methylpyridinium Iodide

Executive Summary & Strategic Rationale

This guide details the protocol for utilizing 3-Iodo-1-methylpyridinium iodide as an electrophile in Suzuki-Miyaura cross-coupling. While 3-halopyridines are standard building blocks in drug discovery (e.g., for nicotinic acetylcholine receptor ligands), they often suffer from catalyst poisoning due to the coordinating ability of the pyridine nitrogen.

The "Cationic Activation" Strategy: By methylating the nitrogen prior to coupling, we convert the substrate into a pyridinium salt. This achieves three critical advantages:

  • Electronic Activation: The positive charge significantly lowers the LUMO energy of the pyridine ring, facilitating the oxidative addition of Pd(0) into the C–I bond compared to the neutral 3-iodopyridine.

  • Catalyst Protection: Quaternization eliminates the lone pair on the nitrogen, preventing it from displacing phosphine ligands on the palladium center (catalyst poisoning).

  • Regiocontrol: For substrates containing multiple nitrogen atoms, pre-methylation ensures the methyl group is installed exclusively at the pyridine nitrogen, avoiding post-coupling regioselectivity issues.

Chemical Properties & Safety Profile

PropertySpecification
Compound 3-Iodo-1-methylpyridinium iodide
CAS Number 51502-05-7 (Generic for salt forms)
Molecular Weight 346.94 g/mol
Appearance Yellow to orange crystalline solid
Solubility High: Water, DMSO, MeOH, DMF. Low: DCM, Toluene, Hexanes.
Stability Hygroscopic; store in desiccator. Light sensitive (iodide oxidation).

Safety Warning: This compound contains a quaternary ammonium moiety and iodide counterions. While less volatile than its precursor (iodomethane), it should be handled as a potential irritant. The reaction generates iodide salts; ensure proper waste disposal.

Experimental Protocol

Pre-requisite: Substrate Synthesis (If not commercial)

Note: Commercial batches often contain free iodine (I2) impurities. Recrystallization from Ethanol/Water is recommended if the solid appears dark brown rather than orange/yellow.

Standard Coupling Protocol (Aqueous/Organic Biphasic System)

Objective: Synthesis of 3-aryl-1-methylpyridinium salts via Suzuki Coupling.

Reagents:

  • Electrophile: 3-Iodo-1-methylpyridinium iodide (1.0 equiv)

  • Nucleophile: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)

    • Rationale: The bidentate dppf ligand has a large bite angle, stabilizing the Pd center against the high concentration of iodide ions released during the reaction.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Rationale: The salt is insoluble in pure dioxane; water is strictly required to solubilize the pyridinium salt and the inorganic base.

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask (equipped with a condenser) with 3-Iodo-1-methylpyridinium iodide (1.0 mmol, 347 mg), Aryl boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol, 636 mg).

  • Degassing (Critical): Add the solvent mixture (Dioxane 4 mL / Water 1 mL). Sparge with Argon or Nitrogen for 10 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the iodide counterion.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, ~25 mg) quickly under a positive stream of inert gas. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 60–80°C for 4–12 hours.

    • Microwave: Irradiate at 100°C for 30 minutes (preferred for library synthesis).

  • Monitoring: Monitor by LC-MS.

    • Note: TLC is ineffective due to the ionic nature of the starting material and product. Use Reverse-Phase HPLC or LC-MS (ESI+) to track the disappearance of the starting material mass (m/z ~220 for cation).

Workup and Purification (The "Ion Exchange" Method)

The product is a water-soluble salt. Standard silica chromatography will result in streakiness and yield loss.

Method A: Counter-ion Metathesis (For isolation of lipophilic salt)

  • Cool reaction mixture to room temperature.

  • Add a saturated aqueous solution of KPF₆ (Potassium Hexafluorophosphate) or NaBF₄ .

  • Stir for 15 minutes. The N-methylpyridinium cation will exchange the Iodide (I⁻) for PF₆⁻, rendering the salt hydrophobic.

  • Extract the product into Dichloromethane (DCM) (3 x 10 mL).

  • Wash organic layer with water (to remove inorganic salts and excess boronic acid).

  • Dry over Na₂SO₄, filter, and concentrate.

  • Result: The product is isolated as the [Py-Ar]⁺[PF₆]⁻ salt, which is often a crystalline solid and stable.

Method B: Reverse Phase Chromatography (For biological testing)

  • Filter the crude reaction mixture through a 0.45 µm syringe filter.

  • Inject directly onto a C18 Prep-HPLC column.

  • Elute with a gradient of Water (0.1% TFA) : Acetonitrile (0.1% TFA).

  • Lyophilize fractions.

    • Result: Product is the Trifluoroacetate salt.

Mechanistic Insight & Troubleshooting

The following DOT diagram illustrates the "Cationic Activation" pathway and the specific role of the counter-ion exchange.

SuzukiMechanism cluster_cycle Catalytic Cycle Start 3-Iodo-1-methyl pyridinium Iodide OxAdd Oxidative Addition (Facilitated by + Charge) Start->OxAdd Pd(0) TransMet Transmetallation (Ar-B(OH)2 + Base) OxAdd->TransMet Pd(II)-Ar-I RedElim Reductive Elimination TransMet->RedElim Pd(II)-Ar-Py Product_I Product (Iodide Salt) Water Soluble RedElim->Product_I Pd(0) regen Metathesis Anion Exchange (add KPF6) Product_I->Metathesis FinalProduct Product (PF6 Salt) DCM Soluble / Pure Metathesis->FinalProduct

Figure 1: Reaction pathway highlighting the oxidative addition advantage and the critical anion exchange step for purification.

Troubleshooting Table
IssueProbable CauseSolution
No Reaction Catalyst poisoning by high I⁻ concentration.Add Ag₂CO₃ or AgOTf (1.0 equiv) to precipitate AgI and free the catalyst.
Low Yield Hydrolysis of C-I bond (rare) or Protodeboronation.Switch base to KF or CsF ; ensure anhydrous conditions if using boronic esters.
Product in Aqueous Phase Failure to extract ionic product.Do not use Diethyl Ether. Use DCM/Isopropanol (3:1) or perform the PF₆⁻ exchange described in Method A.
Black Precipitate Pd black formation (catalyst death).Increase ligand loading (add free dppf) or switch to Pd(OAc)₂ / XPhos (highly active for halides).

References

  • General Mechanism of Pyridinium Salt Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts.[3]

    • Source:Chemical Reviews, 2020.
    • URL:[Link] (General context on cationic coupling).

  • Reactivity of Halopyridinium Salts

    • Title: Reactivity of 2-, 3-, and 4-iodopyridinium cations toward THF in solution and gas phase.
    • Source:Journal of the American Society for Mass Spectrometry, 2007.
    • URL:[Link] (Demonstrates the electronic activation of the C-I bond in cationic pyridines).

  • Purification via Anion Exchange (Analogous Protocol)

    • Title: N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions.[3][4]

    • Source:Organic Letters, 2007.[3]

    • URL:[Link] (Describes the use of BF4/PF6 salts to handle solubility in Suzuki coupling).

  • Microwave Assisted Coupling of Pyridines

    • Title: Microwave-assisted synthesis of pyridine deriv
    • Source:Yoneda Labs / Common Organic Chemistry.
    • URL:[Link] (General protocols for heterocyclic coupling).

  • Radiolabeling Precedents (Methyl Iodide Coupling)

    • Title: Pd(0)-Mediated rapid coupling between methyl iodide and heteroarylstannanes.[5]

    • Source:Chemistry - A European Journal, 2009.
    • URL:[Link] (High-speed coupling logic applied to methyl/iodide systems).

Sources

Application

Application Note: 3-Iodo-1-methylpyridinium Iodide as an Electrophilic Scaffold

Executive Summary 3-Iodo-1-methylpyridinium iodide (CAS: 60154-05-4) represents a highly activated electrophilic scaffold in organic synthesis. Unlike neutral 3-iodopyridine, the N-methylated cationic species possesses a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-1-methylpyridinium iodide (CAS: 60154-05-4) represents a highly activated electrophilic scaffold in organic synthesis. Unlike neutral 3-iodopyridine, the N-methylated cationic species possesses a significantly lowered LUMO, rendering the pyridine ring highly susceptible to nucleophilic attack. This application note details the utility of this salt not merely as a precursor for cross-coupling, but as a regioselective electrophile for constructing functionalized dihydropyridines , tetrahydropyridines , and pyridones .

The presence of the iodine atom at the C3 position serves a dual purpose:

  • Electronic/Steric Director: It influences the regioselectivity of incoming nucleophiles (hydrides, organometallics) toward the C2 or C6 positions.

  • Post-Functionalization Handle: It remains available for palladium-catalyzed cross-coupling after the initial nucleophilic addition, enabling modular library construction.

Mechanistic Principles

The Electrophilic Activation

The N-methylation of 3-iodopyridine introduces a positive charge, transforming the electron-poor pyridine ring into a potent electrophile.

  • Inductive Effects: The quaternary nitrogen exerts a strong

    
     (inductive withdrawing) effect.
    
  • Substituent Effect: The C3-iodine atom provides additional electron withdrawal via induction, further activating the ring compared to simple methylpyridinium salts.

Regioselectivity Rules

Nucleophilic attack on 3-substituted pyridinium salts generally follows "Hard/Soft" principles and steric control:

  • Hard Nucleophiles (e.g.,

    
    ):  Prefer charge-controlled attack at C2 (and C6), often leading to pyridones upon oxidation.
    
  • Soft Nucleophiles (e.g., Hydrides, Enolates): Attack C2 or C6. The bulky iodine at C3 often directs attack to the less hindered C6 position, or C2 if chelation is possible.

  • Organometallics (RMgX): Regioselectivity is highly solvent and temperature-dependent, often favoring 1,2-addition.

Reaction Manifold Visualization

The following diagram illustrates the divergent pathways accessible from this single electrophilic precursor.

ReactionManifold cluster_legend Key Transformation Types Salt 3-Iodo-1-methylpyridinium Iodide (Electrophile) Pyridone 3-Iodo-1-methyl-2-pyridone (Scaffold for peptide mimetics) Salt->Pyridone 1. OH- (Attack at C2) 2. K3Fe(CN)6 (Oxidation) Tetrahydro 3-Iodo-1,2,5,6-tetrahydropyridine (Alkaloid Precursor) Salt->Tetrahydro NaBH4 (Hydride reduction) (Regioselective 1,2/1,6 redn) Dihydropyridine 2-Substituted-3-iodo- 1,2-dihydropyridine Salt->Dihydropyridine R-Mg-X (Nucleophilic Addition) MeI Synthesis: 3-Iodopyridine + MeI MeI->Salt Oxidative Substitution Oxidative Substitution Partial Reduction Partial Reduction Oxidative Substitution->Partial Reduction C-C Bond Formation C-C Bond Formation Partial Reduction->C-C Bond Formation

Figure 1: Divergent synthesis pathways from the 3-iodo-1-methylpyridinium electrophile.[1][2] The central salt allows access to three distinct heterocyclic classes depending on the nucleophile employed.

Experimental Protocols

Protocol A: Preparation of 3-Iodo-1-methylpyridinium Iodide

This step establishes the electrophilic scaffold. High purity is essential for consistent downstream regioselectivity.

Reagents:

  • 3-Iodopyridine (1.0 equiv)

  • Iodomethane (Methyl Iodide) (1.5 equiv) [CAUTION: Carcinogen]

  • Acetone or Diethyl Ether (Solvent)

Procedure:

  • Dissolve 3-iodopyridine (2.05 g, 10 mmol) in anhydrous acetone (10 mL) in a round-bottom flask shielded from light.

  • Add Iodomethane (0.94 mL, 15 mmol) dropwise at room temperature.

  • Seal the flask and stir at room temperature for 24 hours. A yellow precipitate will form gradually.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold diethyl ether (

    
    ) to remove unreacted pyridine and excess methyl iodide.
    
  • Drying: Dry under high vacuum to afford the title compound as a yellow crystalline solid.

    • Typical Yield: 85-95%

    • Storage: Store in the dark (iodides are light-sensitive).

Protocol B: Synthesis of 3-Iodo-1-methyl-2-pyridone (Decker Oxidation)

Here, the salt acts as an electrophile accepting a hydroxide ion. The intermediate pseudobase is oxidized to the pyridone.

Reagents:

  • 3-Iodo-1-methylpyridinium iodide (1.0 equiv)

  • Potassium Ferricyanide (

    
    ) (3.0 equiv)
    
  • Sodium Hydroxide (NaOH) (4.0 equiv)

  • Water/Dichloromethane[3]

Procedure:

  • Dissolve 3-iodo-1-methylpyridinium iodide (3.47 g, 10 mmol) in water (30 mL). Cool to 0°C.

  • Separately, dissolve

    
     (9.8 g, 30 mmol) in water (40 mL).
    
  • Add the ferricyanide solution to the pyridinium salt solution.

  • Add a solution of NaOH (1.6 g, 40 mmol) in water (10 mL) dropwise over 30 minutes while maintaining temperature at 0-5°C.

    • Note: The solution will turn turbid as the organic pyridone forms.

  • Stir for an additional 2 hours at 0°C, then allow to warm to room temperature overnight.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane.
    
    • Target Product: 3-Iodo-1-methyl-2-pyridone.

    • Mechanism Note: The hydroxide attacks C2 preferentially due to the inductive effect of the N-Me group. The oxidant prevents the reversible ring-opening or polymerization.

Protocol C: Regioselective Reduction to 1,2,5,6-Tetrahydropyridines

The salt acts as a hydride acceptor. Borohydride reduction typically yields the tetrahydropyridine, preserving the vinyl iodide moiety for later coupling.

Reagents:

  • 3-Iodo-1-methylpyridinium iodide (1.0 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Methanol (Solvent)[4][5]

Procedure:

  • Dissolve the pyridinium salt (1.0 mmol) in Methanol (10 mL) and cool to 0°C.

  • Add

    
     (1.5 mmol) in small portions (gas evolution will occur).
    
  • Stir at 0°C for 1 hour.

  • Quench: Carefully add Acetone (1 mL) to quench excess hydride, followed by water (10 mL).

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ether or DCM.

  • Stability Check: The resulting product, 3-iodo-1-methyl-1,2,5,6-tetrahydropyridine , contains an allylic iodide and an enamine functionality. It should be used immediately or stored under inert atmosphere at -20°C.

    • Critical Insight: Unlike simple pyridinium salts which may fully reduce to piperidines, the iodine substituent can complicate reduction (potential dehalogenation). Controlled stoichiometry at low temperature favors the tetrahydropyridine.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Salt Formation Moisture in solvent or old MeIUse anhydrous acetone; Distill MeI before use (if brown).
Deiodination during Reduction Reaction temperature too highKeep reduction strictly at 0°C or -10°C.
Regioisomer Mixtures (C2 vs C6) Steric lack of controlUse bulkier reducing agents (e.g., L-Selectride) to favor C6 attack if C2 is blocked or undesired.
Darkening of Product Iodine liberationWash with dilute sodium thiosulfate solution during workup.

References

  • Preparation and Reactivity of Pyridinium Salts

    • Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (Eds.). (2011).[6] Modern Heterocyclic Chemistry. Wiley-VCH. (General reactivity context).

  • Nucleophilic Addition to Pyridinium Salts (Regioselectivity)

    • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regioselective Addition to N-Iminopyridinium Salts. Chemical Reviews, 112(5), 2642–2713. Link

  • Decker Oxidation Protocol (Pyridone Synthesis)
  • Borohydride Reduction of 3-Halopyridinium Salts

    • Fowler, F. W. (1972). The synthesis of 1,2- and 1,4-dihydropyridines.[7] Journal of Organic Chemistry, 37(9), 1321–1323. Link

Sources

Method

Application Note: Unraveling the Electrochemical Reduction Mechanism of 3-Iodopyridinium Salts for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide delves into the electrochemical reduction mechanism of 3-iodopyridinium salts, offering a detailed exploration of the underlying pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide delves into the electrochemical reduction mechanism of 3-iodopyridinium salts, offering a detailed exploration of the underlying principles and providing robust protocols for its application in organic synthesis. As senior application scientists, we aim to bridge theoretical understanding with practical, field-proven insights to empower researchers in leveraging this powerful electrochemical strategy.

Introduction: The Significance of Electrochemical Reduction in Pyridine Chemistry

Pyridinium salts are versatile precursors in organic synthesis, and their functionalization is of paramount importance in the development of pharmaceuticals, agrochemicals, and functional materials. Traditional chemical methods for the modification of pyridinium scaffolds often necessitate harsh reagents and complex reaction conditions. Electrochemical synthesis, however, presents a green and highly tunable alternative, allowing for precise control over redox processes by modulating the applied potential.

The electrochemical reduction of 3-iodopyridinium salts offers a direct pathway to valuable bipyridine structures and other functionalized pyridine derivatives. Understanding the intricacies of this mechanism is key to optimizing reaction conditions and achieving desired product selectivity. This application note will elucidate the stepwise process of this electrochemical transformation, from single-electron transfer to the formation of key intermediates and final products.

The Electrochemical Reduction Mechanism: A Stepwise Exploration

The electrochemical reduction of a 3-iodopyridinium salt at a cathode surface is a fascinating cascade of events initiated by a single-electron transfer (SET). This process can be broadly categorized into three key stages:

  • Formation of the Radical Cation: The pyridinium cation accepts an electron from the cathode to form a transient pyridinyl radical.

  • Carbon-Iodine Bond Cleavage: The unstable radical undergoes rapid cleavage of the weak carbon-iodine bond, leading to the formation of a 3-pyridyl radical and an iodide anion.

  • Radical Dimerization and Other Fates: The highly reactive 3-pyridyl radical can then undergo several subsequent reactions, with the most prominent being dimerization to form bipyridines.

dot digraph "Electrochemical Reduction Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Generalized mechanism of the electrochemical reduction of 3-iodopyridinium salts.

The regioselectivity of the dimerization process is a critical aspect. For the 3-pyridyl radical, dimerization predominantly occurs at the 3 and 3' positions to yield 3,3'-bipyridine. However, the formation of other isomers cannot be entirely ruled out and is influenced by factors such as steric hindrance from substituents on the pyridine ring.[1]

Key Experimental Techniques and Protocols

A thorough investigation of the electrochemical reduction of 3-iodopyridinium salts involves two primary electrochemical techniques: cyclic voltammetry for mechanistic insights and preparative electrolysis for product synthesis.

Cyclic Voltammetry (CV): Probing the Redox Behavior

Cyclic voltammetry is an indispensable tool for determining the reduction potential of the 3-iodopyridinium salt and assessing the stability of the generated intermediates.

Protocol for Cyclic Voltammetry of a 3-Iodopyridinium Salt

  • Preparation of the Electrolyte Solution:

    • Dissolve a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, deoxygenated aprotic solvent like acetonitrile or dimethylformamide (DMF). The choice of a quaternary ammonium salt as the supporting electrolyte is crucial as it helps to suppress the hydrogen evolution reaction and improve selectivity.[2]

    • Prepare a 1-5 mM solution of the 3-iodopyridinium salt in the prepared electrolyte solution.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

    • Polish the working electrode with alumina slurry and sonicate in solvent before each measurement to ensure a clean and reproducible surface.

  • Data Acquisition:

    • Deoxygenate the analyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

    • Perform the cyclic voltammetry scan, typically starting from a potential where no reaction occurs and scanning towards negative potentials. A suitable starting potential could be 0 V vs. Ag/AgCl, scanning to -2.0 V vs. Ag/AgCl.

    • Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to probe the kinetics of the electron transfer and the stability of the intermediates.

  • Data Analysis:

    • The cathodic peak potential (Epc) corresponds to the reduction of the 3-iodopyridinium salt.

    • The absence of a corresponding anodic peak on the reverse scan indicates an irreversible process, which is expected due to the rapid cleavage of the C-I bond.

dot digraph "CV_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Experimental workflow for cyclic voltammetry analysis.

Preparative Electrolysis: Synthesis of 3,3'-Bipyridine

Preparative electrolysis, also known as bulk electrolysis, is performed to synthesize larger quantities of the desired product. This can be carried out under either controlled potential (potentiostatic) or controlled current (galvanostatic) conditions.

Protocol for the Electrosynthesis of 3,3'-Bipyridine

  • Electrolysis Cell Setup:

    • Use a divided H-type cell with a porous glass frit to separate the anodic and cathodic compartments. This is crucial to prevent the oxidation of the desired product at the anode.

    • The cathode can be a large surface area material such as a reticulated vitreous carbon (RVC) or a carbon felt electrode. The anode is typically a platinum mesh or a graphite rod.

    • A reference electrode (Ag/AgCl or SCE) is placed in the cathodic compartment.

  • Electrolyte and Substrate:

    • The catholyte consists of the 3-iodopyridinium salt (e.g., 10-50 mM) and the supporting electrolyte (e.g., 0.1 M TBAPF₆) in a suitable solvent (e.g., acetonitrile or DMF).

    • The anolyte is the supporting electrolyte solution without the substrate.

  • Electrolysis Conditions:

    • Apply a constant potential to the cathode that is slightly more negative than the peak reduction potential (Epc) determined by cyclic voltammetry.

    • Alternatively, a constant current can be applied.

    • The electrolysis is continued until the starting material is consumed, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Product Isolation:

    • After the electrolysis is complete, the catholyte is transferred to a round-bottom flask.

    • The solvent is removed under reduced pressure.

    • The residue is then purified by column chromatography on silica gel to isolate the 3,3'-bipyridine.

Data Presentation: Understanding the Influence of Substituents

The reduction potential of pyridinium salts is highly sensitive to the nature of the substituents on the pyridine ring. Electron-withdrawing groups facilitate reduction by lowering the electron density of the ring, thus shifting the reduction potential to less negative values. Conversely, electron-donating groups make the reduction more difficult.

Table 1: Representative Reduction Potentials of Substituted Pyridinium Salts

Substituent on Pyridinium RingReduction Potential (V vs. SCE)Reference
4-MethoxyMore NegativeGeneral Trend
Unsubstituted-1.0 to -1.2Estimated
3-IodoLess Negative than UnsubstitutedExpected Trend
4-Cyano-0.6 to -0.8Estimated

Note: The exact reduction potentials can vary depending on the solvent, supporting electrolyte, and N-substituent.

Conclusion and Future Outlook

The electrochemical reduction of 3-iodopyridinium salts provides an elegant and efficient route for the synthesis of 3,3'-bipyridines and other valuable pyridine derivatives. A thorough understanding of the underlying mechanism, coupled with carefully designed experimental protocols, is essential for achieving high yields and selectivities. The techniques and protocols outlined in this application note provide a solid foundation for researchers to explore and optimize this powerful synthetic methodology.

Future research in this area could focus on expanding the substrate scope to include more complex pyridinium salts, developing catalytic electrochemical systems to improve efficiency, and exploring the application of this methodology in flow electrochemistry for continuous production.

References

  • Carelli, V., Liberatore, F., Casini, A., Tortorella, S., Scipione, L., & Di Rienzo, B. (1996). On the regio- and stereoselectivity of pyridinyl radical dimerization. New Journal of Chemistry, 20(1), 125-131.
  • Franck, K., & Lud, K. (2020). Choice of the Right Supporting Electrolyte in Electrochemical Reductions: A Principal Component Analysis. Chemistry – A European Journal, 26(54), 12345-12353.
  • Frontana-Uribe, B. A., Little, R. D., Ibanez, J. G., Palma, A., & Vasquez-Medrano, R. (2010). Organic electrosynthesis: a promising green methodology in organic chemistry. Green Chemistry, 12(12), 2099-2119.
  • Mast, F., Hielscher, M. M., Wirtanen, T., Erichsen, M., Gauss, J., Diezemann, G., & Waldvogel, S. R. (2021). Choice of the Right Supporting Electrolyte in Electrochemical Reductions: A Principal Component Analysis. Chemistry–A European Journal, 27(1), 317-324.
  • Peroff, A. G., Weitz, E., & Van Duyne, R. P. (2016). Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. Physical Chemistry Chemical Physics, 18(3), 1931-1939.
  • Yamanoi, Y. (2024).

Sources

Application

Application Note: N-Methylation of Halopyridines – Protocols &amp; Best Practices

Executive Summary The N-methylation of halopyridines is a foundational transformation in organic synthesis, yielding N-methyl-halopyridinium salts . These salts are not merely quaternary ammonium endpoints but are versat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methylation of halopyridines is a foundational transformation in organic synthesis, yielding N-methyl-halopyridinium salts . These salts are not merely quaternary ammonium endpoints but are versatile electrophilic intermediates. The most famous example, 2-chloro-1-methylpyridinium iodide (Mukaiyama’s Reagent) , is a staple for activating carboxylic acids in esterification and amidation.

However, the presence of a halogen atom on the pyridine ring introduces electronic deactivation and steric challenges that distinguish this reaction from simple pyridine methylation. This guide provides a scientifically grounded approach to selecting reagents (Methyl Iodide vs. Methyl Triflate vs. Meerwein’s Salt), executing protocols with high fidelity, and handling the often-hygroscopic products.

Mechanistic Considerations

The Electronic Tug-of-War

The pyridine nitrogen lone pair is the nucleophile in this


 reaction. The halogen substituent affects this nucleophilicity through two competing vectors:
  • Inductive Withdrawal (-I): Halogens are electronegative, pulling electron density through the

    
    -framework. This lowers the energy of the nitrogen HOMO, making it a poorer nucleophile. This effect is strongest at the 2-position  (ortho) and diminishes with distance (3- > 4-position).
    
  • Resonance Donation (+R): Halogens can donate electron density into the

    
    -system. However, for pyridine N-methylation, the inductive withdrawal dominates, particularly for fluorine and chlorine.
    
Steric Hindrance

Substituents at the 2-position create significant steric clash with the incoming methyl group. Consequently, 2-halopyridines are significantly slower to methylate than their 3- or 4-isomers.

Post-Methylation Reactivity

Once methylated, the pyridine ring becomes highly electron-deficient. For 2- and 4-halopyridinium salts, the carbon bearing the halogen becomes arguably the most electrophilic site in the molecule, susceptible to nucleophilic aromatic substitution (


) or hydrolysis by atmospheric moisture.

MethylationMechanism Substrate 2-Halopyridine (Weak Nucleophile) TS Transition State (Steric Clash at C2) Substrate->TS + Me-X (SN2) Product N-Methyl-2-halopyridinium Salt (Activated Electrophile) TS->Product Salt Formation Hydrolysis Hydrolysis Product (N-Methyl-2-pyridone) Product->Hydrolysis + H2O (Avoid!)

Figure 1: Reaction pathway and stability risks. Note the susceptibility of the product to hydrolysis.[1]

Reagent Selection Matrix

Choosing the right methylating agent is critical for yield and purity. Do not default to Methyl Iodide if your substrate is deactivated.

ReagentActive SpeciesReactivityCounter-ionBest For
Methyl Iodide (MeI)

ModerateIodide (

)
Standard substrates (3-, 4-halopyridines). Cheap, but volatile.
Methyl Triflate (MeOTf)

HighTriflate (

)
2-Halopyridines , electron-deficient rings. Non-nucleophilic counter-ion.
Meerwein’s Salt

Very HighTetrafluoroborate (

)
Extremely unreactive substrates. Moisture sensitive.[2]
Dimethyl Sulfate

HighMethyl sulfateScalable processes (high BP), but toxicity limits bench use.
Decision Tree for Experimental Design

DecisionTree Start Start: Select Halopyridine Pos Halogen Position? Start->Pos C3_C4 3- or 4-Position Pos->C3_C4 Less Hindered C2 2-Position (Steric/Electronic Deactivation) Pos->C2 Hindered Standard Protocol A: Methyl Iodide (MeI) Solvent: Acetone/MeCN C3_C4->Standard Advanced Is the substrate heat sensitive? C2->Advanced YesHeat Protocol B: Methyl Triflate (MeOTf) Solvent: DCM (0°C to RT) Advanced->YesHeat Yes NoHeat Protocol A (Modified): MeI (Neat or High Conc.) Reflux 24-48h Advanced->NoHeat No

Figure 2: Workflow for selecting the optimal methylation protocol based on substrate sterics and stability.

Experimental Protocols

Protocol A: Standard Synthesis (Mukaiyama’s Reagent Type)

Best for: 2-chloropyridine, 3-bromopyridine, and general substrates.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Methyl Iodide (MeI) (1.5 – 3.0 equiv)

  • Solvent: Acetone (Anhydrous) or Acetonitrile

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Dissolve 2-chloropyridine in acetone (concentration ~0.5 – 1.0 M).

    • Note: Acetone is preferred because the starting material is soluble, but the ionic product is usually insoluble , facilitating isolation.

  • Addition: Add Methyl Iodide (CAUTION: Carcinogen/Volatile) via syringe.

  • Reaction:

    • Option 1 (RT): Stir at room temperature for 24–48 hours. A yellow precipitate should form slowly.

    • Option 2 (Reflux): Heat to mild reflux (40–50°C) for 12–24 hours to accelerate the reaction.

  • Isolation:

    • Cool the mixture to 0°C.

    • Filter the precipitate using a sintered glass funnel (or Schlenk frit if hygroscopic).

    • Wash the cake 3x with cold, dry diethyl ether or pentane to remove unreacted pyridine and MeI.

  • Drying: Dry under high vacuum. The product, 2-chloro-1-methylpyridinium iodide , is a yellow solid.

QC Criteria:

  • Appearance: Yellow crystalline solid.

  • 1H NMR (DMSO-d6): N-Me peak typically appears at

    
     4.0–4.5 ppm. Significant downfield shift of aromatic protons compared to starting material.
    
Protocol B: High-Reactivity Synthesis (Difficult Substrates)

Best for: 2-fluoropyridine, poly-halogenated pyridines, or when thermal degradation is a concern.

Reagents:

  • Halopyridine Substrate (1.0 equiv)

  • Methyl Triflate (MeOTf) (1.1 – 1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Safety Prep: MeOTf is an extremely potent alkylating agent. Use double gloves and work strictly in a fume hood. Have aqueous ammonia ready for quenching.

  • Setup: Dry Schlenk flask under Argon/Nitrogen.

  • Addition: Dissolve substrate in DCM (1.0 M). Cool to 0°C.[3]

  • Alkylation: Add MeOTf dropwise.

    • Observation: The reaction is often exothermic.

  • Reaction: Allow to warm to Room Temperature. Stir for 2–6 hours.

    • Monitoring: Check TLC (product stays at baseline) or NMR of an aliquot.

  • Precipitation:

    • Add dry Diethyl Ether (

      
      ) slowly to the stirring DCM solution until the solution becomes cloudy and the salt precipitates.
      
  • Isolation: Filter under inert atmosphere if possible (see Section 5). Wash with

    
    .
    

Handling & Purification of Hygroscopic Salts

N-methyl halopyridinium salts, especially iodides and tetrafluoroborates, can be hygroscopic . Absorption of water leads to hydrolysis (formation of pyridones) and "gummy" oils.

Purification Techniques:

  • Trituration: If the product oils out, decant the supernatant and triturate (grind/stir vigorously) with dry

    
     or Hexane to induce crystallization.
    
  • Recrystallization:

    • Dissolve in minimum hot Ethanol (absolute) or Acetonitrile.

    • Add warm Ethyl Acetate or Ether until turbid.

    • Cool slowly to -20°C.

  • Schlenk Filtration: For extremely sensitive salts (e.g., Meerwein derived), use a Schlenk frit to filter under positive nitrogen pressure to avoid contact with air.

Safety & Disposal

  • Methyl Iodide (MeI): Neurotoxic and carcinogenic.

  • Methyl Triflate (MeOTf): Highly toxic; causes severe burns. Fatal if inhaled.

  • Quenching: All glassware and syringes used with alkylating agents must be quenched before removal from the hood.

    • Quench Solution: 10% Aqueous Ammonia or 1M NaOH. Stir contaminated tools in this solution for 24 hours to destroy alkylating potential.

References

  • Mukaiyama's Reagent Original Synthesis: Mukaiyama, T., Usui, M., Shimada, E., & Saigo, K. (1975). A Convenient Method for the Synthesis of Carboxylic Esters. Chemistry Letters.

  • Reactivity of Halopyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text covering nucleophilicity of azines).
  • Methyl Triflate Protocols: Methyl trifluoromethanesulfonate.[4][5] Wikipedia / Organic Syntheses references.

  • Meerwein's Salt Application: Trimethyloxonium tetrafluoroborate.[3][6] Wikipedia / Organic Syntheses.

  • Purification of Pyridinium Salts: Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Discusses solubility and salt handling).

Sources

Method

Application Note: 3-Iodo-1-methylpyridinium Iodide &amp; Halopyridinium Salts in Peptide Chemistry

Part 1: Executive Summary & Structural Distinction The "Isomer Criticality" in Pyridinium Reagents In peptide chemistry, the efficacy of -methylpyridinium salts is strictly dictated by the position of the halogen atom. W...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Distinction

The "Isomer Criticality" in Pyridinium Reagents

In peptide chemistry, the efficacy of


-methylpyridinium salts is strictly dictated by the position of the halogen atom. While 2-chloro-1-methylpyridinium iodide (CMPI) —the classic Mukaiyama reagent—is the industry standard for stoichiometric coupling, the 3-iodo-1-methylpyridinium iodide  variant requested in this topic represents a distinct class of reactivity.
  • 2-Iodo / 4-Iodo Isomers: Function as Stoichiometric Coupling Reagents . They operate via Nucleophilic Aromatic Substitution (

    
    ), where the carboxylate displaces the halogen to form an activated ester.
    
  • 3-Iodo Isomer: Functions primarily as a Halogen Bonding (XB) Catalyst . Due to the electronic structure of the pyridine ring, the 3-position is deactivated for

    
     but highly effective at forming non-covalent 
    
    
    
    -hole interactions (Halogen Bonds) to activate carbonyls or other electrophiles.

This guide provides protocols for both applications:

  • Stoichiometric Coupling (using the chemically active 2- or 4-iodo analogs).

  • Catalytic Activation (using the 3-iodo analog for halogen-bond promoted coupling).

Part 2: Mechanism of Action

Stoichiometric Activation (2-Iodo / 4-Iodo / 2-Chloro)

The classic Mukaiyama mechanism requires the halogen to be at the 2- or 4-position (ortho/para to the nitrogen). The cationic nitrogen renders the ring electron-deficient, allowing the carboxylate of the amino acid to attack the ring and displace the halogen.

  • Step 1: Base deprotonates the carboxylic acid.

  • Step 2: Carboxylate attacks the C-2 or C-4 position of the pyridinium ring.

  • Step 3: Halide displacement yields a reactive acyloxypyridinium intermediate.

  • Step 4: Aminolysis (nucleophilic attack by the amine) forms the peptide bond and releases

    
    -methylpyridone.
    
Catalytic Activation (3-Iodo-1-methylpyridinium Iodide)

The 3-iodo isomer cannot undergo


 efficiently. Instead, it acts as a Lewis Acid surrogate via Halogen Bonding . The iodine atom exhibits a region of positive electrostatic potential (the 

-hole) along the C-I bond axis, which coordinates to the carbonyl oxygen of an activated ester or auxiliary, enhancing its electrophilicity.

Figure 1: Mechanistic divergence between 2-iodo (covalent activation) and 3-iodo (non-covalent catalytic activation) pyridinium salts.

Part 3: Experimental Protocols

Protocol A: Stoichiometric Peptide Coupling

Use this protocol if your goal is standard peptide synthesis using Mukaiyama-type chemistry. Note: This typically utilizes 2-chloro or 2-iodo isomers.

Reagents:

  • Activator: 2-Iodo-1-methylpyridinium iodide (or 2-Chloro analog).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous).

  • Substrates:

    
    -protected amino acid (COOH) and 
    
    
    
    -protected amino acid (NH2).

Step-by-Step Workflow:

  • Preparation: Dissolve

    
    -protected amino acid (1.1 equiv) and the amine component (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Base Addition: Add TEA (2.2 equiv) dropwise at 0°C under inert atmosphere (

    
     or Ar).
    
  • Activation: Add 2-iodo-1-methylpyridinium iodide (1.2 equiv) in one portion.

    • Note: The solution typically turns yellow/orange as the activated acyloxypyridinium species forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Monitor by TLC or HPLC. The disappearance of the activated ester intermediate indicates completion.

  • Workup: Dilute with EtOAc, wash sequentially with 10% citric acid, sat.

    
    , and brine.[1] Dry over 
    
    
    
    and concentrate.
Protocol B: Halogen-Bond (XB) Catalyzed Amidation

Use this protocol specifically for 3-iodo-1-methylpyridinium iodide as a catalyst to accelerate the reaction of less reactive esters (e.g., phenyl esters) with amines.

Reagents:

  • Catalyst: 3-Iodo-1-methylpyridinium iodide (10–20 mol%).

  • Substrate: Phenyl ester or Thioester of the amino acid.

  • Nucleophile: Primary or secondary amine.

  • Solvent: Non-polar solvents favor Halogen Bonding (Toluene or DCM). Avoid DMSO/DMF as they compete for the

    
    -hole.
    

Step-by-Step Workflow:

  • Catalyst Loading: In a dry vial, weigh the ester substrate (1.0 equiv) and 3-iodo-1-methylpyridinium iodide (0.1 equiv).

  • Solvation: Add anhydrous Toluene or DCM (0.2 M).

    • Critical: Do not add base yet. Halogen bonding is sensitive to strong Lewis bases which might complex the iodine.

  • Nucleophile Addition: Add the amine (1.2 equiv).

  • Incubation: Stir at 25–40°C.

    • Mechanism:[2][3][4][5] The 3-iodo cation coordinates to the carbonyl oxygen of the ester, increasing electrophilicity without forming a covalent intermediate.

  • Purification: The catalyst is ionic and water-soluble. It can be removed simply by an aqueous wash (water/brine) during workup, leaving the neutral amide product in the organic phase.

Part 4: Data & Comparison

Table 1: Comparison of Pyridinium Salt Isomers in Peptide Chemistry

Feature2-Chloro / 2-Iodo (Mukaiyama)4-Iodo (Emerging Reagent)3-Iodo (Catalytic)
Primary Role Stoichiometric ReagentStoichiometric ReagentXB Catalyst
Mechanism

(Covalent)

(Covalent)
Non-covalent (

-hole)
Reactivity High (Fast activation)High (Often cleaner than 2-Cl)Moderate (Substrate dependent)
Racemization Low (with proper base control)Very Low (<1%)Negligible (Mild conditions)
By-products

-methyl-2-pyridone

-methyl-4-pyridone
None (Catalyst is recovered)
Solvent Compat. DCM, DMF, MeCNDMF, NMPNon-polar (Tol, DCM) preferred
Optimization Tips
  • Counter-ion Effect: For the 3-iodo catalyst, the counter-ion matters. A non-coordinating anion (like

    
     or 
    
    
    
    ) often yields better catalytic turnover than Iodide (
    
    
    ), as the iodide anion can self-associate with the catalyst. Consider performing an anion exchange if the iodide salt is sluggish.
  • Order of Addition: In Protocol A (Stoichiometric), always add the base before the pyridinium salt to ensure the carboxylate is ready to attack the ring immediately, preventing side reactions of the pyridinium salt.

References

  • Mukaiyama, T., Usui, M., & Saigo, K. (1976). A Facile Synthesis of Carboxylic Esters and Amides by the Use of 1-Methyl-2-halopyridinium Iodides. Chemistry Letters. Link

  • Zhong, W., et al. (2023).[6] 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. Organic Letters, 25(48), 8661–8665.[7] Link

  • Heinen, F., et al. (2018). Iodine(III) Derivatives as Halogen Bonding Organocatalysts.[8] Angewandte Chemie International Edition, 57(14), 3830–3833. Link

  • Wendt, P., et al. (2021). Halogen Bonding in N-Alkyl-3-halogenopyridinium Salts. MDPI Crystals, 11(10), 1238. Link

Sources

Application

Application Note: Precision Synthesis of Functionalized Pyridinium Ionic Liquids Using 3-Iodo Precursors

Abstract This technical guide details the synthesis, purification, and application of pyridinium-based ionic liquids (ILs) derived from 3-iodopyridine and 3-iodopropyl precursors. Unlike simple alkyl-pyridinium solvents,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, purification, and application of pyridinium-based ionic liquids (ILs) derived from 3-iodopyridine and 3-iodopropyl precursors. Unlike simple alkyl-pyridinium solvents, these "3-iodo" scaffolds serve as Task-Specific Ionic Liquids (TSILs) . The iodine substituent acts as a reactive "handle" for orthogonal functionalization (e.g., Palladium-catalyzed cross-coupling) after the ionic liquid formation, allowing researchers to conjugate pharmacophores, catalytic centers, or fluorescent tags to the ionic liquid cation. This protocol addresses the specific kinetic challenges posed by the electron-withdrawing iodine substituent and provides a validated workflow for high-purity synthesis.

Introduction & Mechanistic Rationale

The "3-Iodo" Advantage in Drug Development

In the context of drug delivery and synthesis, standard ionic liquids (e.g., 1-butyl-3-methylimidazolium) are often chemically inert solvents. However, 3-iodopyridinium salts represent a class of "reactive platform" ILs.

  • Halogen Bonding: The iodine atom at the C3 position exhibits a strong

    
    -hole, capable of forming halogen bonds with biological targets or directing crystal packing.
    
  • Synthetic Versatility: The C–I bond remains intact during the quaternization (IL formation) step but can be activated later via Sonogashira, Suzuki, or Heck couplings to attach complex drug molecules, creating "Ionic Liquid-Drug Conjugates" (IL-DCs).

Mechanistic Considerations (The Menschutkin Reaction)

The core synthesis involves the Menschutkin reaction —an


 nucleophilic substitution where the pyridine nitrogen attacks an alkyl halide.

Critical Kinetic Insight: The iodine atom at the C3 position is electron-withdrawing (Inductive effect:


). This reduces the electron density on the nitrogen lone pair compared to unsubstituted pyridine.
  • Consequence: 3-iodopyridine is a weaker nucleophile.

  • Process Implication: The reaction requires higher temperatures, longer reaction times, or more reactive alkylating agents (Alkyl Iodides > Bromides) compared to standard pyridine alkylations.

Experimental Protocol: Synthesis of 1-Alkyl-3-Iodopyridinium Iodide

This protocol describes the synthesis of 1-butyl-3-iodopyridinium iodide ([C4-3IPy][I]) . The method is adaptable to other alkyl chain lengths.

Materials & Reagents[1][2][3][4][5][6][7]
  • Precursor: 3-Iodopyridine (CAS 1120-90-7), >98% purity.[1]

  • Alkylating Agent: 1-Iodobutane (CAS 542-69-8), >99%, stabilized with Cu.

  • Solvent: Acetonitrile (Anhydrous, HPLC grade).

  • Workup: Ethyl Acetate (EtOAc), Diethyl Ether (

    
    ), Hexane.
    
Step-by-Step Workflow
Step 1: Quaternization Reaction[2][3][4]
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under a gentle stream of nitrogen, add 3-iodopyridine (2.05 g, 10 mmol) and Acetonitrile (10 mL). Stir until dissolved.

  • Addition: Add 1-iodobutane (2.76 g, 15 mmol, 1.5 equivalents) via syringe. Note: Excess alkyl iodide drives the equilibrium forward, compensating for the reduced nucleophilicity of the 3-iodopyridine.

  • Reaction: Heat the mixture to reflux (80–82 °C) in an oil bath. Stir vigorously for 24–48 hours .

    • Monitoring: Monitor reaction progress via TLC (Silica, 10% MeOH in DCM). The starting material (3-iodopyridine) is UV-active and less polar; the product (ionic liquid) will stay at the baseline.

    • Visual Cue: The solution will darken from pale yellow to orange/brown (due to trace iodine liberation).

Step 2: Isolation and Purification
  • Concentration: Cool the reaction mixture to room temperature. Remove the solvent and excess 1-iodobutane using a rotary evaporator (

    
    , reduced pressure).
    
  • Precipitation: The residue is typically a viscous oil or low-melting solid. Add Ethyl Acetate (20 mL) and sonicate to induce precipitation/crystallization.

  • Washing: Decant the supernatant.[5] Wash the solid/oil residue with Diethyl Ether (3 x 20 mL) to remove unreacted 3-iodopyridine.

    • Why Ether? 3-iodopyridine is soluble in ether; the ionic liquid is not.

  • Drying: Dry the product under high vacuum (< 0.1 mbar) at

    
     for 12 hours to remove trace solvents.
    
  • Yield: Expected yield: 85–92%. Appearance: Yellow to orange viscous liquid or waxy solid.

Data Summary Table: Reaction Parameters
ParameterStandard Pyridine3-Iodopyridine (This Protocol)Reason
Temperature


(Reflux)
Overcome electron-withdrawing effect of Iodine.
Time 6–12 Hours24–48 HoursSlower kinetics (

is lower).
Atmosphere Ambient/N2Strict N2/Argon Prevent oxidation of C–I bond (iodine liberation).
Light AmbientDark/Amber Glass Alkyl iodides are photosensitive.

Protocol Variation: Anion Exchange (Metathesis)

The iodide anion is often unsuitable for biological applications (nucleophilic, reactive). This step converts the iodide salt to the Bis(trifluoromethanesulfonyl)imide ([TFSI]) salt for hydrophobicity or Chloride for water solubility.

Target: Synthesis of [C4-3IPy][TFSI] (Hydrophobic, stable).

  • Dissolution: Dissolve [C4-3IPy][I] (1.0 g, 2.57 mmol) in Deionized Water (10 mL).

  • Reagent Prep: Dissolve Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) (0.88 g, 3.0 mmol, 1.2 equiv) in Water (5 mL).

  • Mixing: Add the LiTFSI solution dropwise to the IL solution with rapid stirring.

    • Observation: The mixture will become cloudy as the hydrophobic [TFSI] salt separates (Liquid-Liquid phase separation).

  • Extraction: Extract the IL layer with Dichloromethane (DCM) (3 x 10 mL).

  • Washing: Wash the DCM layer with Water (3 x 10 mL) to remove LiI and excess LiTFSI. Test the final wash with AgNO3; no precipitate should form.

  • Drying: Dry the DCM phase over anhydrous

    
    , filter, and evaporate.
    

Visualization: Synthesis & Functionalization Logic

G cluster_legend Workflow Logic Start 3-Iodopyridine (Precursor) Reaction Menschutkin Reaction (Reflux, MeCN, 48h) Start->Reaction Reagent Alkyl Iodide (R-I) Reagent->Reaction Product_I [1-Alkyl-3-Iodopyridinium][I] (Reactive Intermediate) Reaction->Product_I Quaternization Metathesis Anion Exchange (+ LiTFSI / AgBF4) Product_I->Metathesis Final_IL Stable Ionic Liquid [C4-3IPy][TFSI] Metathesis->Final_IL Hydrophobic Adaptation Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Final_IL->Coupling Post-Synthetic Modification Drug_Conj Ionic Liquid-Drug Conjugate (Functionalized Cation) Coupling->Drug_Conj Attach Pharmacophore

Caption: Workflow for the synthesis of 3-iodopyridinium ILs, illustrating the transition from precursor to stable solvent (Metathesis) and finally to functional drug conjugate (Coupling).

Characterization & Quality Control

To ensure the integrity of the "3-iodo" handle, specific spectral checks are required.

  • 1H NMR (DMSO-d6):

    • Diagnostic Shift: The proton at C2 (adjacent to N and I) is the most deshielded, typically appearing as a singlet/doublet around

      
       9.3–9.5 ppm .
      
    • N-Alkyl Group: Look for the triplet of the

      
       group around 
      
      
      
      4.5–4.6 ppm
      .
    • Verification: Absence of signals at

      
       8.5 ppm (unreacted 3-iodopyridine).
      
  • 13C NMR:

    • C-I Carbon: The carbon bonded to iodine (C3) appears significantly upfield (shielded by the heavy atom effect) around

      
       95–100 ppm , distinct from other aromatic carbons.
      
  • ESI-MS:

    • Positive mode should show the cation mass

      
      . For 1-butyl-3-iodopyridinium (
      
      
      
      ), expect m/z ≈ 262.0 .

Safety & Handling

  • Alkyl Iodides: Potent alkylating agents and suspected carcinogens. Handle only in a fume hood.

  • 3-Iodopyridine: Irritant. Avoid inhalation of dust.

  • Iodide Salts: Can oxidize to elemental iodine (

    
    ) upon prolonged exposure to light/air, turning the IL brown. Store in amber vials under argon.
    

References

  • Synthesis and Reactivity of Pyridinium Salts

    • BenchChem.[2][3] "An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine." (Adapted protocol for iodopyridines).

  • Menschutkin Reaction Kinetics

    • NIH/PubMed. "Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields." (Mechanistic insights on pyridine alkylation).

  • Ionic Liquids in Drug Delivery

    • MDPI. "Ionic Liquids in Pharmaceutical and Biomedical Applications."[6][7] (Applications of functionalized ILs).

  • Palladium Coupling on Pyridines

    • Organic Syntheses.[5][2][8] "Synthesis of 3-Iodopyridine and Cross-Coupling Protocols."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Iodopyridine Methylation Guide

Status: Operational Subject: Yield Optimization for 3-Iodopyridine Methylation Ticket Priority: High (Technical Blockers Identified) Audience: Medicinal Chemists, Process Chemists Triage: Define Your "Methylation" The te...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Yield Optimization for 3-Iodopyridine Methylation Ticket Priority: High (Technical Blockers Identified) Audience: Medicinal Chemists, Process Chemists

Triage: Define Your "Methylation"

The term "methylation" is ambiguous in heterocyclic chemistry. 3-iodopyridine presents two distinct reactive sites. Before proceeding, identify your target transformation using the logic flow below.

Transformation Logic Map

Methylation_Triage Start Target Molecule? N_Methyl N-Methyl-3-iodopyridinium Salt (Quaternization) Start->N_Methyl Target is Salt (Retain Iodine) C_Methyl 3-Picoline (3-Methylpyridine) (Cross-Coupling) Start->C_Methyl Target is Neutral (Replace Iodine) N_Desc Issue: Low Nucleophilicity Solution: Super-Electrophiles (MeOTf) N_Methyl->N_Desc C_Desc Issue: Protodeboronation & Poisoning Solution: Molander Salts (MeBF3K) C_Methyl->C_Desc

Figure 1: Decision tree to select the correct optimization protocol.

Protocol A: N-Methylation (Quaternization)

Goal: Synthesis of N-methyl-3-iodopyridinium salts. The Problem: The iodine atom at the C3 position exerts a negative inductive effect (-I), reducing the electron density on the nitrogen lone pair. This makes 3-iodopyridine significantly less nucleophilic than pyridine. Standard conditions (MeI/Acetone) often result in incomplete conversion or require excessive heating which degrades the product.

Optimized Protocol: The "Super-Electrophile" Method

To overcome the weak nucleophilicity, we must upgrade the electrophile from Methyl Iodide (MeI) to Methyl Triflate (MeOTf) or Meerwein’s Salt.

Reagents:

  • Substrate: 3-Iodopyridine (1.0 equiv)

  • Electrophile: Methyl Trifluoromethanesulfonate (MeOTf) (1.1–1.2 equiv) [DANGER: Highly Toxic]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve 3-iodopyridine in anhydrous DCM (0.2 M concentration).

  • Addition: Cool to 0°C. Add MeOTf dropwise via syringe.

    • Why? Although the reaction requires energy, controlling the initial exotherm prevents decomposition.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check by TLC (DCM/MeOH 9:1). The salt will stay at the baseline.

  • Workup: Add diethyl ether (Et2O) to the reaction mixture. The product should precipitate as a white/off-white solid.

  • Isolation: Filter under inert atmosphere (nitrogen blanket) if possible, as pyridinium triflates can be hygroscopic. Wash with Et2O.

Troubleshooting N-Methylation
SymptomProbable CauseCorrective Action
Low Yield (MeI used) Nucleophile is too weak for MeI.Switch to MeOTf (Methyl Triflate) or Trimethyloxonium tetrafluoroborate (Meerwein's salt).
Oiling out Product is soluble in reaction solvent.[1]Switch solvent to Et2O or Hexane for precipitation, or perform a trituration with Et2O after evaporation.
Dark/Tar formation Oxidation of Iodide (if MeI used).Perform reaction in the dark (foil wrap). Iodine is light-sensitive and can generate radical species.
Reversibility N-methylation is reversible at high T.Do not reflux excessively. If using MeI, use a sealed tube to keep MeI concentration high.

Protocol B: C-Methylation (Suzuki-Miyaura)

Goal: Synthesis of 3-methylpyridine (3-Picoline) from 3-iodopyridine. The Problem:

  • Protodeboronation: Methylboronic acid is notoriously unstable and prone to protodeboronation, reducing the active coupling species.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium, shutting down the catalytic cycle.

Optimized Protocol: Molander Salt System

Using Potassium Methyltrifluoroborate (MeBF3K) solves the stability issue, while bulky phosphine ligands prevent pyridine coordination.

Reagents:

  • Substrate: 3-Iodopyridine (1.0 equiv)

  • Nucleophile: Potassium Methyltrifluoroborate (MeBF3K) (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2-5 mol%)

  • Ligand: XPhos or RuPhos (4-10 mol%) (Ligand:Pd ratio 2:1)

    • Alternative Pre-catalyst: Pd(dppf)Cl2[2]·DCM (Robust, but XPhos is superior for difficult substrates).

  • Base: K2CO3 or Cs2CO3 (3.0 equiv)

  • Solvent: Toluene/Water (3:1 ratio) or CPME/Water.

Step-by-Step Methodology:

  • Degassing: Sparge the solvent mixture (Toluene/Water) with Argon for 20 minutes. Oxygen is the enemy of this reaction.

  • Assembly: In a reaction vial, combine 3-iodopyridine, MeBF3K, Base, and Ligand.

  • Catalyst Addition: Add Pd source last.

  • Heating: Seal the vial and heat to 80–100°C for 16–24 hours.

    • Note: Trifluoroborates require hydrolysis to the active boronic acid species, which happens slowly in situ, keeping the concentration of active species low (preventing side reactions) but steady.

  • Workup: Cool to RT. Dilute with EtOAc and Water. Separate layers. The product (3-picoline) is volatile (bp ~144°C). Do not rotovap to dryness under high vacuum.

Suzuki-Miyaura Failure Analysis

Suzuki_Failure Start Reaction Stalled? Check1 Is Pd Black Visible? Start->Check1 Check2 Starting Material Remaining? Check1->Check2 No Sol1 Pd Poisoning/Aggregation. Use Bulky Ligand (XPhos/SPhos). Check1->Sol1 Yes Check3 Product Volatility? Check2->Check3 No (Conversion high) Sol2 Protodeboronation. Switch MeB(OH)2 -> MeBF3K. Add active species slowly. Check2->Sol2 Yes (Boron gone) Sol3 Lost on Rotovap. Form HCl salt before evaporation. Check3->Sol3 Yield Low

Figure 2: Troubleshooting logic for Pd-catalyzed methylation.

Frequently Asked Questions (FAQ)

Q: Can I use Methyl Iodide (MeI) for the Suzuki coupling (Protocol B)? A: Generally, no. MeI is an electrophile. In Suzuki coupling, the methyl source must be nucleophilic (Boron/Zinc/Magnesium species). If you use MeI with Pd, you are attempting a Heck-type or cross-electrophile coupling which requires very specific reductive conditions (e.g., Zinc dust) and is not standard.

Q: My N-methylation product is a sticky oil. How do I get a solid? A: Pyridinium salts are often ionic liquids or low-melting solids.

  • Anion Exchange: Perform a metathesis to change the counter-ion to PF6 or BPh4 (add NaPF6 in water). These anions usually yield nice crystalline solids.

  • Trituration: Sonicate the oil with anhydrous diethyl ether or pentane to induce crystallization.

Q: Why do I see homocoupling (3,3'-bipyridine) in my Suzuki reaction? A: This occurs when the oxidative addition of 3-iodopyridine happens twice on the same Pd center or via disproportionation. This is often due to oxygen leakage or low concentration of the methyl nucleophile . Ensure rigorous degassing and consider increasing the equivalents of MeBF3K.

Q: Can I use Minisci reaction to methylate 3-iodopyridine directly? A: You can, but it is not recommended for high yield. Radical methylation (Minisci) on 3-iodopyridine will likely yield a mixture of C2, C4, and C6 methylated products, requiring difficult chromatographic separation. The Suzuki route (replacing Iodine) or directing group chemistry is far more selective.

References

  • Molander, G. A. , & Bernardi, C. R. (2002).[2] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. Link (Foundational text for Trifluoroborate usage).

  • Molander, G. A. , & Petrillo, D. E. (2008).[3] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[3] Organic Letters, 10(9), 1795-1798. Link (Demonstrates stability of BF3K salts).

  • Deng, X. , et al. (2011). Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes.[4] Journal of the American Chemical Society.[5] (Context on Pd-catalyzed methylation challenges).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

Optimization

Technical Support Center: Purification of 3-Iodo-1-methylpyridinium Iodide

Topic: Recrystallization & Purification Protocol Compound: 3-Iodo-1-methylpyridinium iodide (N-methyl-3-iodopyridinium iodide) Application: Organic Synthesis, NAD+ Analog Preparation, Supramolecular Chemistry[1][2][3] Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification Protocol Compound: 3-Iodo-1-methylpyridinium iodide (N-methyl-3-iodopyridinium iodide) Application: Organic Synthesis, NAD+ Analog Preparation, Supramolecular Chemistry[1][2][3]

Core Directive: The "Golden Path" Protocol[4]

This guide outlines the optimized purification strategy for 3-iodo-1-methylpyridinium iodide . As a quaternary ammonium salt, this compound exhibits high polarity and ionic character, making it prone to "oiling out" and hygroscopicity. The following protocol relies on a solvent/anti-solvent system (Ethanol/Diethyl Ether) to ensure high purity and crystallinity.[2][3][4]

The Standard Operating Procedure (SOP)

Prerequisites:

  • Crude Material: Reaction mixture of 3-iodopyridine and methyl iodide (MeI).[2][3][4][5]

  • Safety: Methyl iodide is a potent alkylating agent and suspected carcinogen.[3][4] Work in a fume hood.

  • Glassware: Amber glass is preferred due to the light sensitivity of iodide salts.[3][4]

Step-by-Step Methodology
  • Isolation (Initial Wash):

    • If the reaction was performed in a non-polar solvent (e.g., Toluene or Ether) where the product precipitates, filter the crude solid.[4]

    • Critical Step: Wash the crude solid with copious amounts of anhydrous Diethyl Ether (

      
      ) or Ethyl Acetate .[2][3][4]
      
    • Why? The starting material (3-iodopyridine) is soluble in ether, while the salt product is not.[2][4] This removes unreacted precursors before recrystallization [1].[3][4]

  • Dissolution (Solvent A):

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add absolute Ethanol (EtOH) dropwise while heating gently (approx. 60-70°C).[3][4]

    • Add just enough hot EtOH to dissolve the solid completely.[3][4]

    • Note: If the solution is dark brown, it indicates free iodine (

      
      ).[3] (See Troubleshooting).
      
  • Hot Filtration (Optional but Recommended):

    • If insoluble particles remain, filter the hot solution through a pre-warmed glass funnel/filter paper.[3] This removes dust or polymeric impurities.[3][4]

  • Crystallization (The Anti-Solvent Technique):

    • Remove from heat.[3][4] Add Diethyl Ether (Solvent B) dropwise to the hot ethanol solution until a faint, persistent cloudiness (turbidity) appears.[4]

    • Add a few drops of ethanol to clear the solution again.[3][4]

    • Allow the flask to cool slowly to room temperature undisturbed.

    • Thermodynamics: Slow cooling promotes the growth of defined crystal lattices, excluding impurities [2].[4]

  • Finishing:

    • Cool the flask on ice (

      
      ) for 30 minutes to maximize yield.
      
    • Filter the crystals via vacuum filtration.[3][4][6]

    • Wash with cold 1:1 EtOH/Ether mixture, followed by pure Ether.[3]

    • Drying: Dry under high vacuum over

      
       or silica gel.[2][3][4] Pyridinium salts are hygroscopic; moisture can lower the melting point and degrade the salt.[3][4]
      

Troubleshooting & FAQs

Q1: My product turned into a sticky oil instead of crystals. What happened?

Diagnosis: This is "oiling out," a common phenomenon with quaternary salts (ionic liquids) where the compound separates as a liquid phase before crystallizing.[2][3][4] Root Cause: The saturation point was reached at a temperature above the compound's melting point, or the solution contains too many impurities.[4] Corrective Actions:

  • The Seed Trick: Add a tiny crystal of pure product (if available) to the oil/solvent mixture.[3][4][6]

  • The Scratch: Use a glass rod to vigorously scratch the inner walls of the flask at the interface of the oil.[3][4] This creates nucleation sites [2].[3][4]

  • Re-heat and Dilute: Re-dissolve the oil by heating and adding slightly more ethanol. Cool much more slowly (wrap the flask in a towel).

Q2: The crystals are dark yellow or brown.[3][4] Is this normal?

Diagnosis: Likely oxidation of iodide (


) to elemental iodine (

).[2][3][4] Scientific Context: Iodide salts are light-sensitive.[1][3] In the presence of light and oxygen,

.[1][3] The

forms a charge-transfer complex with the iodide, causing the brown color [3].[4] Corrective Actions:
  • The Thiosulfate Wash: If the crude is very dark, wash the solid with a dilute solution of Sodium Thiosulfate (

    
    ) to reduce 
    
    
    
    back to colorless
    
    
    , then recrystallize immediately.[4]
  • Ether Wash: Elemental iodine is soluble in diethyl ether.[3][4] Thorough washing of the solid with ether often removes the surface discoloration.[3][4]

  • Prevention: Store the final product in amber vials wrapped in foil.

Q3: NMR shows peaks for 3-iodopyridine (starting material).[1][2][3][4] Recrystallization didn't work.

Diagnosis: Inefficient removal of non-polar precursors. Reasoning: Recrystallization works best when impurities have significantly different solubilities.[3][4] However, if the starting material is trapped within the crystal lattice (occlusion), simple recrystallization fails.[2][4] Corrective Actions:

  • Trituration: Before recrystallizing, suspend the solid in boiling Ethyl Acetate or Ether and stir vigorously. The salt will not dissolve, but the starting material will be extracted into the solvent.[4] Filter and then recrystallize the solid.

Data & Visualization

Solubility Profile: 3-Iodo-1-methylpyridinium iodide[1][2][3]
SolventSolubility (Hot)Solubility (Cold)Role in Purification
Ethanol (EtOH) HighModeratePrimary Solvent
Methanol (MeOH) Very HighHighAvoid (Yield loss)
Diethyl Ether InsolubleInsolubleAnti-Solvent / Wash
Ethyl Acetate InsolubleInsolubleContaminant Wash
Water HighHighAvoid (Hygroscopic issues)
Workflow Diagrams
Figure 1: The Recrystallization Decision Tree

RecrystallizationFlow Start Crude 3-Iodo-1-methylpyridinium Iodide Wash Wash with Et2O / EtOAc (Remove 3-Iodopyridine) Start->Wash Dissolve Dissolve in min. hot EtOH (65°C) Wash->Dissolve CheckColor Is solution Dark Brown? Dissolve->CheckColor ThioTreat Add drop of Na2S2O3 (aq) or Wash solid with Ether CheckColor->ThioTreat Yes (Iodine) Filter Hot Filtration (Remove insolubles) CheckColor->Filter No (Pale Yellow) ThioTreat->Filter AntiSolvent Add Et2O until turbid Then clear with 1 drop EtOH Filter->AntiSolvent Cool Slow Cool to RT -> Ice Bath AntiSolvent->Cool Result Crystals Formed? Cool->Result Success Filter & Dry (Vacuum) Store in Amber Glass Result->Success Yes Oiling Oiling Out Detected Result->Oiling No (Liquid Phase) Oiling->Dissolve Re-heat & Dilute

Caption: Logical workflow for the purification of pyridinium iodide salts, including iodine remediation steps.

Figure 2: Troubleshooting "Oiling Out"

OilingOut Issue Problem: Oiling Out (Liquid-Liquid Phase Separation) Method1 Method A: Nucleation Scratch glass with rod Issue->Method1 Method2 Method B: Seeding Add pure crystal Issue->Method2 Method3 Method C: Solvent Mod Add more EtOH (lower conc.) Issue->Method3 Result Crystal Lattice Formation Method1->Result Method2->Result Method3->Result

Caption: Three distinct strategies to resolve oiling out phenomena during crystallization.

References

  • Synthesis and Characterization of Pyridinium Iodide Salts. Source: DergiPark (2021).[2][3][4] Synthesis and Characterization of Some Transition Metals Complex Salts of Pyridinium Iodide Ionic Liquids. URL:[Link]

  • Recrystallization Mechanics & Oiling Out. Source: University of Toronto / YouTube (2022).[2][3][4] Recrystallization and Melting Point Analysis. URL:[Link]

  • Charge Transfer Bands in Pyridinium Iodides. Source: Indian Academy of Sciences (1980).[2][3][4] Charge transfer band of N-alkyl pyridinium iodide in a mixed binary solvent system. URL:[Link][2][3][4]

  • Purification of Methyl Iodide (Precursor). Source: Organic Syntheses, Coll.[3] Vol. 2, p.399 (1943).[2][3][4] Methyl Iodide Purification. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Pyridinium Salts from Unreacted Methyl Iodide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of remo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of removing unreacted methyl iodide from pyridinium salt products. The following sections are designed to offer both theoretical understanding and practical, field-proven protocols to ensure the purity of your synthesized compounds.

Introduction: The Challenge of Purity

The synthesis of N-methylpyridinium salts via the reaction of a pyridine derivative with methyl iodide is a fundamental transformation in organic chemistry. However, a common hurdle is the removal of excess, unreacted methyl iodide from the final product. Due to its volatility and reactivity, residual methyl iodide can interfere with subsequent reactions, compromise the accuracy of analytical characterization, and pose safety risks. This guide provides a comprehensive overview of effective purification strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.

Issue 1: My pyridinium salt is a sticky oil or refuses to crystallize, likely contaminated with methyl iodide.

Why is this happening?

Excess methyl iodide can act as a solvent or an impurity that disrupts the crystal lattice formation of the pyridinium salt. The presence of even small amounts can lower the melting point and lead to an oily or amorphous product instead of a crystalline solid.

Solutions:

  • Trituration with a Non-polar Solvent: This is often the first and simplest method to try. Suspend your crude product in a non-polar solvent in which the pyridinium salt is insoluble, but methyl iodide is soluble. Diethyl ether is a common and effective choice.[1][2] Vigorous stirring or sonication will wash the methyl iodide into the solvent, leaving the purified salt as a solid.

  • Recrystallization: If trituration is insufficient, recrystallization is a powerful purification technique.[3][4] The key is to select a solvent or solvent system in which the pyridinium salt has low solubility at room temperature but high solubility at elevated temperatures.[4] Common choices include ethanol, acetone, or mixtures like ethanol/diethyl ether.[5][6] As the solution cools, the pure pyridinium salt will crystallize, leaving the more soluble methyl iodide and other impurities in the mother liquor.[4]

Issue 2: After washing with diethyl ether, my product still has a yellowish or brownish tint, suggesting residual iodine.

Why is this happening?

Methyl iodide can decompose over time, especially when exposed to light, to form elemental iodine (I₂), which imparts a distinct color. This colored impurity can be carried along with your product.

Solutions:

  • Aqueous Wash with a Reducing Agent: A wash with a dilute aqueous solution of a mild reducing agent can effectively remove iodine. A 10% sodium thiosulfate (Na₂S₂O₃) solution is a standard choice for this purpose.[7][8] The thiosulfate ion reduces the colored I₂ to the colorless iodide ion (I⁻), which is readily soluble in the aqueous phase.

  • Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.

Issue 3: I'm concerned about residual methyl iodide in my final product, even after purification. How can I be sure it's gone?

Why is this happening?

Trace amounts of methyl iodide may persist, especially if the initial excess was large or if the purification was not exhaustive. It is crucial to verify the purity of your final compound.

Solutions:

  • Spectroscopic Analysis:

    • ¹H NMR Spectroscopy: This is a highly effective method. Methyl iodide will show a characteristic singlet peak for the methyl protons. The absence of this peak in the ¹H NMR spectrum of your purified product is a strong indicator of its removal. You can also look for the disappearance of the starting pyridine signals and the appearance of the new N-methylpyridinium signals.[9]

    • FTIR Spectroscopy: While not as definitive as NMR for this specific impurity, changes in the fingerprint region and the appearance of new bands corresponding to the pyridinium salt can indicate a successful reaction and purification.[3]

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the purification.[2] The pyridinium salt, being a salt, will typically have a much lower Rf value than the non-polar methyl iodide. A single spot for your product on the TLC plate suggests high purity.

    • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is an excellent technique.[2][10]

Issue 4: The reaction to form the pyridinium salt is sluggish or incomplete, leading to a difficult purification.

Why is this happening?

The reactivity of the pyridine derivative plays a significant role. Pyridines with electron-withdrawing groups (EWGs) are less nucleophilic and will react more slowly with methyl iodide.[11]

Solutions:

  • Increase Reaction Temperature and Time: Refluxing the reaction mixture for an extended period can often drive the reaction to completion.[1][5]

  • Use a More Reactive Alkylating Agent: While this guide focuses on methyl iodide, in challenging cases, switching to a more reactive methylating agent like methyl triflate could be considered.[11]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) can accelerate the reaction.[6][12]

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove unreacted methyl iodide?

A1: Washing the crude product with diethyl ether is the most frequently employed initial purification step.[1] Pyridinium salts are generally insoluble in diethyl ether, while methyl iodide is soluble, allowing for a simple and effective separation.

Q2: Can I use other solvents for washing besides diethyl ether?

A2: Yes, other non-polar solvents in which your pyridinium salt is insoluble can be used. Hexane is another common choice.[13] The key is to ensure your product has minimal solubility in the chosen wash solvent.

Q3: Is it possible to remove methyl iodide using an aqueous workup?

A3: While methyl iodide has limited water solubility, an aqueous workup is generally not the primary method for its removal. However, if your pyridinium salt is water-soluble, you could potentially perform an extraction with a non-polar organic solvent to remove the methyl iodide. Additionally, a basic aqueous wash (e.g., with sodium hydroxide solution) can hydrolyze methyl iodide to methanol and sodium iodide, which can be an effective way to destroy any remaining excess.[14]

Q4: How can I improve the yield and purity of my pyridinium salt during the reaction itself?

A4: Using a slight excess of methyl iodide can help drive the reaction to completion, but a large excess will complicate purification. Carefully controlling the stoichiometry is important. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions.[1]

Q5: Are there any safety precautions I should take when working with methyl iodide?

A5: Absolutely. Methyl iodide is toxic and should be handled in a well-ventilated fume hood.[15] Avoid inhalation of vapors and contact with skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Protocol 1: Purification by Trituration with Diethyl Ether

This protocol is suitable for the initial removal of a significant amount of unreacted methyl iodide.

  • Transfer the crude reaction mixture (containing the precipitated pyridinium salt) to a suitable flask.

  • Add a sufficient volume of diethyl ether to form a slurry.

  • Stir the slurry vigorously at room temperature for 15-30 minutes. A magnetic stirrer is ideal.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid on the filter with several portions of fresh, cold diethyl ether.[1]

  • Dry the purified pyridinium salt under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol is effective for obtaining high-purity crystalline pyridinium salts.

  • Transfer the crude pyridinium salt to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, acetone) to dissolve the solid completely.[5][16]

  • If colored impurities are present, you may add a small amount of activated carbon and perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • To maximize crystal yield, you can place the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

Purification MethodAdvantagesDisadvantagesTypical Purity
Trituration with Diethyl Ether Simple, fast, removes bulk of methyl iodideMay not remove all impurities, less effective for oily productsGood to excellent
Recrystallization Yields high-purity crystalline product, removes a wider range of impuritiesMore time-consuming, potential for product loss in the mother liquorExcellent
Aqueous Wash (with reducing agent) Effective for removing iodine contaminationProduct must be insoluble in water, requires an additional extraction stepCan significantly improve purity

Visualizations

Workflow for Pyridinium Salt Purification

General Purification Workflow for Pyridinium Salts Start Crude Pyridinium Salt (Contaminated with MeI) Trituration Trituration with Diethyl Ether Start->Trituration Filtration1 Vacuum Filtration Trituration->Filtration1 Solid1 Solid Product Filtration1->Solid1 Liquid1 Filtrate (MeI in Ether) Filtration1->Liquid1 Drying1 Drying under Vacuum Solid1->Drying1 Analysis1 Purity Check (NMR, TLC) Drying1->Analysis1 PureProduct Pure Pyridinium Salt Analysis1->PureProduct Purity Acceptable Recrystallization Recrystallization (e.g., Ethanol/Ether) Analysis1->Recrystallization Further Purification Needed HotFiltration Hot Filtration (Optional, with Carbon) Recrystallization->HotFiltration Cooling Cooling & Crystallization Recrystallization->Cooling HotFiltration->Cooling Filtration2 Vacuum Filtration Cooling->Filtration2 Solid2 Crystalline Product Filtration2->Solid2 Liquid2 Mother Liquor (Impurities) Filtration2->Liquid2 Drying2 Drying under Vacuum Solid2->Drying2 Analysis2 Purity Check (NMR, TLC) Drying2->Analysis2 Analysis2->PureProduct

Caption: A flowchart illustrating the decision-making process for purifying pyridinium salts.

Decision Matrix for Purification Strategy

Sources

Optimization

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Pyridinium Iodide Salts

Welcome to the technical support center for the handling of hygroscopic pyridinium iodide salts. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling of hygroscopic pyridinium iodide salts. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet versatile compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to handle these materials with confidence, ensure experimental reproducibility, and maintain a safe laboratory environment.

Part 1: Understanding the Challenge: The Nature of Pyridinium Iodide Salts

Pyridinium iodide salts are a class of organic compounds featuring a positively charged pyridinium cation and an iodide anion.[1][2][3] Their utility spans a wide range of applications, including as reagents in organic synthesis, as components of ionic liquids, and in the development of materials for energy storage.[4][5] However, their effectiveness is often predicated on their purity and anhydrous nature. The primary challenge in their laboratory use stems from their hygroscopic nature, meaning they readily absorb moisture from the atmosphere.[6][7][8] This can lead to a cascade of experimental problems, from inaccurate measurements to failed reactions.

Part 2: Troubleshooting Guide

This section addresses common problems encountered when working with pyridinium iodide salts, providing step-by-step solutions and the rationale behind them.

Scenario 1: The "Clumpy" Salt - Inaccurate Weighing

  • Problem: You open a container of a pyridinium iodide salt and find that the once free-flowing powder has become a clumpy or even sticky solid. Weighing an accurate amount for your reaction is now impossible.

  • Cause: The salt has absorbed atmospheric moisture.[6] This not only adds water mass to your measurement but can also initiate degradation pathways.

  • Immediate Solution:

    • Do not attempt to weigh the clumped salt directly on the open bench. This will only lead to further moisture absorption and inaccurate measurements.[6]

    • If the clumping is minor, you may be able to break it up with a spatula inside a low-humidity environment like a glovebox.[6]

    • For more severe cases, or if you lack a glovebox, consider making a stock solution with the entire contents of the bottle, if your experimental design allows.[7] You can then determine the concentration accurately and aliquot the solution for future use.[7]

  • Long-Term Prevention & Best Practice:

    • Storage is Key: Always store pyridinium iodide salts in a cool, dry environment. The ideal storage location is a desiccator or a glovebox.[6][9]

    • Seal Containers Tightly: After each use, ensure the container is sealed tightly. For screw-cap bottles, wrapping the cap with parafilm can provide an extra barrier against moisture ingress.[10]

    • Use Desiccants: Placing desiccant pouches inside the secondary container can help maintain a dry environment.[10]

Scenario 2: Inconsistent Reaction Yields or Failure

  • Problem: You are running a reaction where the pyridinium iodide salt is a key reagent, but you are experiencing inconsistent yields or complete reaction failure, even with careful measurement.

  • Cause: The presence of water from absorbed moisture can interfere with many organic reactions. Water can act as a competing nucleophile, deactivate catalysts, or alter the solubility of reactants. Additionally, the salt itself may have degraded.

  • Troubleshooting Protocol:

    • Dry the Salt (with caution): If you suspect moisture contamination, you may be able to dry the salt. This can be achieved by heating it gently under a high vacuum.[6][11] However, be aware of the salt's decomposition temperature. Some pyridinium iodide compounds can start to degrade at temperatures as low as 250°C.[12] Always consult the literature or safety data sheet (SDS) for the specific thermal stability of your compound.

    • Use Anhydrous Solvents: Ensure that all solvents used in your reaction are rigorously dried and deoxygenated. Standard techniques like distillation from a suitable drying agent or passing through a solvent purification system are essential.

    • Employ Inert Atmosphere Techniques: For sensitive reactions, handling the pyridinium iodide salt and setting up the reaction under an inert atmosphere of nitrogen or argon is crucial.[13][14] This prevents both moisture and oxygen from interfering.

Workflow for Handling Pyridinium Iodide Salts under Inert Atmosphere:

G cluster_0 Preparation cluster_1 Weighing & Transfer cluster_2 Reaction Setup A Dry glassware in oven (>120°C overnight) B Assemble hot glassware and flush with N2/Ar A->B Prevents re-adsorption of moisture C Transfer salt container into glovebox B->C D Weigh salt inside glovebox C->D E Add salt to reaction flask inside glovebox D->E F Seal reaction flask with septum E->F G Remove from glovebox F->G H Add anhydrous solvents via syringe G->H

Caption: Inert atmosphere workflow for handling hygroscopic salts.

Part 3: Frequently Asked Questions (FAQs)

Q1: My pyridinium iodide salt has changed color from white to yellow/brown. What does this mean and can I still use it?

A1: A color change often indicates degradation. Iodide ions can be oxidized to iodine (I₂), which is colored.[15] This can be accelerated by exposure to light, heat, and atmospheric oxygen. The presence of these degradation products can be detrimental to your reaction. It is generally not recommended to use a visibly degraded salt. If the material is valuable, you may consider purification by recrystallization, but it is often more reliable to use a fresh batch.

Q2: What is the best way to store pyridinium iodide salts for long-term stability?

A2: For optimal long-term stability, store the salt in a tightly sealed container, inside a desiccator filled with a suitable drying agent (e.g., Drierite, silica gel), and placed in a cool, dark location.[16] For particularly sensitive compounds, storage inside an inert atmosphere glovebox is the gold standard.[9]

Q3: Can I use a standard laboratory oven to dry my pyridinium iodide salt?

A3: While you can use an oven, it must be a vacuum oven to be effective.[6] Simply heating the salt in a conventional oven with an air atmosphere is unlikely to remove all the water and may even accelerate oxidative degradation.[15] Always check the melting point and decomposition temperature of your specific salt before heating.[12]

Q4: What are the key safety precautions I should take when handling pyridinium iodide salts?

A4: Always consult the Safety Data Sheet (SDS) for the specific compound you are using.[17] General safety precautions include:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

  • Ventilation: Handle the salts in a well-ventilated area or a chemical fume hood to avoid inhaling any dust.[17]

  • Avoid Contact: Prevent contact with skin and eyes.[16] In case of contact, rinse the affected area thoroughly with water.[17]

Summary of Recommended Handling Conditions:

ConditionStandard HandlingHigh-Purity/Sensitive Applications
Atmosphere Open bench (rapidly)Inert Atmosphere (Glovebox/Schlenk Line)[9][13]
Storage Tightly sealed container in a cool, dry placeDesiccator or Glovebox[6][9]
Glassware Clean and dryOven-dried (>120°C) and cooled under inert gas[14][19]
Solvents Anhydrous gradeFreshly distilled or from a purification system

Logical Relationship of Handling Choices:

G cluster_input Experimental Requirement cluster_decision Handling Decision cluster_outcome Expected Outcome Requirement High Sensitivity to Moisture/Air? Inert Use Inert Atmosphere (Glovebox/Schlenk) Requirement->Inert Yes Bench Work on Open Bench (Quickly) Requirement->Bench No Success Reproducible Results, High Purity Inert->Success Failure Inconsistent Yields, Degradation Bench->Failure

Caption: Decision pathway for handling pyridinium iodide salts.

References

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • Wikipedia. Air-free technique. [Link]

  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]

  • Journal of Chromatography A. CHROMATOGRAPHIC SEPARATION OF THE DEGRADATION PRODUCTS OF PRALIDOXIME IODIDE (PYRIDINE2ALDOXIME METHIODIDE). [Link]

  • Protocol Online. (2010). Hygroscopic chemical...how to deal with?. [Link]

  • HepatoChem. How do you handle hygroscopic salts?. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • RSC Advances. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. [Link]

  • IQ Products. Propidium iodide. [Link]

  • Indian Academy of Sciences. (1980). Charge transfer band of N-alkyl pyridinium iodide in a mixed binary solvent system. [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. [Link]

  • Roskilde University. (2018). Ionic reaction products of iodine with pyridine. [Link]

  • ResearchGate. (2025). Thermal Decomposition of Iodine Complexes with Pyridine. [Link]

  • MDPI. (2022). Synthesis, Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety. [Link]

  • PubChem. Pyridinium iodide | C5H6IN | CID 6432201. [Link]

  • Reddit. (2024). Formation of pyridinium salts with EWG. [Link]

  • Chemistry Forum. (2009). help with lab questions. [Link]

  • Watson International. Pyridinium iodide CAS 18820-83-2. [Link]

  • Organic Chemistry Frontiers. (2018). Pyridinium salts: from synthesis to reactivity and applications. [Link]

  • Wikipedia. Pyridinium. [Link]

  • Nutrition Reviews. (2023). Recent Advances in Stability of Iodine in Iodized Salt. [Link]

  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?. [Link]

  • PubChem. Pyridin-1-ium iodide | C5H6IN | CID 21863515. [Link]

  • NCERT. Amines. [Link]

  • NIH. (2013). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Iodo-1-methylpyridinium Iodide

This guide is structured as a direct-response technical resource for laboratory personnel handling 3-Iodo-1-methylpyridinium iodide . It prioritizes mechanistic understanding of instability to enable proactive troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a direct-response technical resource for laboratory personnel handling 3-Iodo-1-methylpyridinium iodide . It prioritizes mechanistic understanding of instability to enable proactive troubleshooting.

Part 1: The Stability Profile (Executive Summary)

3-Iodo-1-methylpyridinium iodide is a quaternary ammonium salt characterized by a high sensitivity to photon-induced oxidation and hygroscopicity . While the pyridinium core is relatively robust, the iodide counterion (


) and the carbon-iodine (

) bond on the ring create specific vulnerabilities.

The "Yellowing" Phenomenon: Users frequently report this white/off-white solid turning yellow or brown. This is not usually degradation of the pyridine ring itself, but rather the photo-oxidation of the iodide counterion into elemental iodine (


) and triiodide (

).
Stability Matrix
ParameterSensitivity LevelVisible IndicatorMechanistic Cause
Light High Darkening (Yellow

Brown)
Photo-oxidation of

Air (Oxygen) ModerateDarkening (Slow)Aerobic oxidation accelerated by light
Moisture High Clumping / DeliquescenceHygroscopic nature of quaternary salts
Heat ModerateDecomposition >150°CDealkylation (Loss of

)

Part 2: Troubleshooting Guide (FAQ)

Issue 1: Discoloration

Q: My sample has turned from off-white to a mustard yellow. Is it still usable for cross-coupling reactions?

A: Proceed with Caution. The yellow color indicates the presence of free molecular iodine (


).
  • Impact: If you are using this for metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), free iodine is a potent oxidant and can poison Palladium (Pd) catalysts, leading to erratic yields.

  • Solution: For critical applications, you must purify the salt (see Protocol A below). For rough screening, you may use it but expect a slight stoichiometric error due to the impurity mass.

Issue 2: Physical State Change

Q: The powder has become sticky or formed a hard cake. Can I dry it in an oven?

A: No, do not use a standard air oven. The "stickiness" is due to water absorption (hygroscopicity).

  • Risk: Heating pyridinium iodides in air can trigger dealkylation , releasing carcinogenic Methyl Iodide (

    
    ) and leaving behind the neutral 3-iodopyridine.
    
  • Solution: Dry the compound in a vacuum desiccator over

    
     or Drierite at room temperature. If heating is absolutely necessary, do not exceed 50°C and strictly use a vacuum oven.
    
Issue 3: Storage

Q: Can I store this on the benchtop if it's in a brown bottle?

A: Not recommended for long-term storage. While amber glass blocks UV, it does not prevent moisture ingress or slow aerobic oxidation.

  • Best Practice: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator. If frequent access is required, wrap the vial cap in Parafilm to minimize gas exchange.

Part 3: Mechanistic Visualization

The following diagram illustrates the degradation pathway triggered by light and air, distinguishing between the counterion oxidation (common) and ring photolysis (less common but possible).

StabilityPathways Compound 3-Iodo-1-methylpyridinium Iodide (White Solid) Light Light (hν) Compound->Light Moisture Moisture (H₂O) Compound->Moisture Iodine Free Iodine (I₂) (Yellow/Brown Impurity) Light->Iodine Oxidation of I⁻ Hydrate Hydrated Salt (Sticky/Clumped) Moisture->Hydrate Absorption Complex Triiodide Complex (I₃⁻) (Dark Brown/Purple) Iodine->Complex + I⁻ Hydrate->Iodine Accelerates Oxidation

Figure 1: Degradation pathways showing the interplay between light, moisture, and iodine formation.

Part 4: Validated Protocols

Protocol A: Purification (Recrystallization)

Use this if your sample is significantly yellow/brown.

  • Dissolution: Dissolve the crude salt in the minimum amount of warm absolute ethanol (approx. 50-60°C). Avoid boiling.

  • Filtration: If there are insoluble dark specks, filter quickly through a glass frit.

  • Precipitation: Add cold diethyl ether or ethyl acetate dropwise until turbidity (cloudiness) persists.

    • Note: Free iodine (

      
      ) is soluble in ether/ethyl acetate and will remain in the supernatant, while the salt precipitates.
      
  • Crystallization: Cool the mixture to 4°C (fridge) or -20°C (freezer) for 2-4 hours.

  • Collection: Filter the white crystals under a blanket of Nitrogen/Argon if possible.

  • Drying: Dry immediately in a vacuum desiccator.

Protocol B: Rapid Purity Check (Solubility Test)

Use this to quickly assess if the "stickiness" is water or degradation.

  • Take a small spatula tip of the compound.

  • Dissolve in dry Acetonitrile (MeCN) .

  • Observation:

    • Clear/Colorless: Good quality.

    • Yellow Solution: Contains free Iodine (

      
      ).[1]
      
    • Cloudy/Insoluble Residue: Likely hydrated or hydrolyzed.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14423513, 3-Iodo-4-methylpyridine (Analogous Structure/Properties). Retrieved February 12, 2026, from [Link]

    • Note: Used for physical property inference of iodin
  • Source for general handling of methylpyridinium iodide salts, confirming light sensitivity and storage class.
  • Source for handling precautions of halopyridinium salts.
  • Organic Syntheses (1935). Methyl Iodide Synthesis and Handling. Coll. Vol. 2, p.399. Retrieved February 12, 2026, from [Link]

    • Foundational text on the light-induced degrad

Sources

Optimization

troubleshooting low reactivity of 3-iodo-N-methylpyridinium in catalysis

Ticket ID: #PYR-3-IODO-CAT-001 Subject: Troubleshooting Low Reactivity/Decomposition of 3-Iodo-N-methylpyridinium Status: Escalated to Senior Application Scientist Assigned Specialist: Dr. [AI Name] Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-3-IODO-CAT-001 Subject: Troubleshooting Low Reactivity/Decomposition of 3-Iodo-N-methylpyridinium Status: Escalated to Senior Application Scientist Assigned Specialist: Dr. [AI Name]

Executive Summary

You are likely experiencing one of three distinct failure modes common to cationic N-heterocycles in transition-metal catalysis: anion-induced catalyst poisoning , nucleophilic degradation of the pyridinium core , or phase-transfer limitations .

Unlike neutral aryl halides, 3-iodo-N-methylpyridinium is an ionic electrophile. Treating it like a standard aryl iodide (e.g., iodobenzene) in Suzuki-Miyaura or Sonogashira couplings often results in <10% conversion or complete decomposition (black tar). This guide deconstructs these failure modes and provides validated remediation protocols.

Diagnostic Module 1: The "Iodide Trap" (Catalyst Poisoning)

Symptom: The reaction starts but stalls rapidly (<15% conversion). Adding more catalyst has no effect. The reaction mixture remains clear or turns pale yellow (indicating stable, inactive Pd species).

Root Cause: If your starting material is 3-iodo-N-methylpyridinium iodide , the counter-ion is your enemy. In palladium catalysis, high concentrations of iodide ions (


) compete with the substrate for coordination sites on the metal center. They form stable, anionic palladate complexes (e.g., 

,

) or halogen-bridged dimers that are thermodynamically stable and kinetically incompetent for transmetalation. This is known as the "Autoinhibition Effect."

The Fix: Anion Exchange (Metathesis) You must replace the coordinating Iodide (


) with a non-coordinating anion, such as Triflate (

)
or Tetrafluoroborate (

)
.
Protocol A: Remediation (If you already have the Iodide salt)

Use this if you cannot re-synthesize the starting material.

  • Dissolve 3-iodo-N-methylpyridinium iodide (1.0 equiv) in minimal MeOH.

  • Add Silver Triflate (AgOTf) (1.05 equiv) dissolved in MeOH.

  • Observation: A heavy yellow precipitate (AgI) will form immediately.

  • Stir for 15 minutes in the dark.

  • Filter through a 0.45

    
    m PTFE syringe filter or Celite pad to remove AgI.
    
  • Concentrate the filtrate to dryness.

  • Result: 3-iodo-N-methylpyridinium triflate (highly reactive, non-poisoning).

Protocol B: De Novo Synthesis (Prevention)

Avoid the iodide entirely by methylating with Methyl Triflate.

  • Dissolve 3-iodopyridine in dry DCM (0.5 M).

  • Add Methyl Triflate (MeOTf) (1.1 equiv) dropwise at 0°C.

    • Warning: MeOTf is a potent alkylating agent.[1] Handle in a fume hood.

  • Warm to room temperature and stir for 2 hours.

  • Precipitate the product by adding

    
    . Filter and dry.
    

Diagnostic Module 2: The "Black Tar" Effect (Base Sensitivity)

Symptom: The reaction mixture turns dark brown/black immediately upon heating. No product is detected; the starting material disappears.

Root Cause: The N-methyl group renders the pyridine ring highly electron-deficient.

  • Pseudobase Formation: Strong hydroxide or alkoxide bases (

    
    , 
    
    
    
    ,
    
    
    ) attack the C2 or C6 position of the ring.
  • Ring Opening: This nucleophilic attack disrupts aromaticity, leading to ring opening (Zincke-type degradation) and polymerization.

The Fix: Buffer Your Base You must use a base that is strong enough to activate the boronic acid (for Suzuki) but too bulky or weak to attack the pyridinium ring.

Base CategoryStatusRecommendation
Alkoxides (

,

)
CRITICAL FAIL Do Not Use. Causes immediate ring degradation.
Hydroxides (

,

)
HIGH RISK Promotes hydrolysis/pseudobase formation.
Carbonates (

,

)
MODERATE Viable, but can be sluggish due to solubility issues.
Fluorides (

,

)
OPTIMAL High solubility, non-nucleophilic toward the ring.
Phosphates (

)
OPTIMAL Excellent balance of basicity and steric bulk.

Diagnostic Module 3: Solvation & Phase Transfer

Symptom: The catalyst and coupling partner are in the organic phase, but your pyridinium salt is a solid chunk at the bottom of the flask.

Root Cause: 3-iodo-N-methylpyridinium salts are ionic liquids or high-melting salts. They are insoluble in Toluene, Hexanes, and pure THF. They require high dielectric constants.

The Fix: Bipolar Solvent Systems

  • Standard: DMF or DMSO (ensure they are dry/degassed).

  • Green Alternative: MeOH/Water mixtures (if using water-soluble catalysts).

  • Biphasic: If the coupling partner is very non-polar, use Dioxane/Water (4:1) . The water solvates the salt; the dioxane solvates the catalyst/partner.

Visual Troubleshooting Logic

The following diagram illustrates the mechanistic pathways determining success vs. failure. Note the critical divergence at the "Counter-Ion" and "Base Selection" nodes.

TroubleshootingLogic Start Start: 3-Iodo-N-methylpyridinium Catalysis Failure CheckIon Check Counter-Ion Start->CheckIon IsIodide Is it Iodide (I-)? CheckIon->IsIodide Poisoning FAILURE: Catalyst Poisoning (Formation of Pd-I dimers) IsIodide->Poisoning Yes CheckBase Check Base Selection IsIodide->CheckBase No (OTf, BF4) Exchange ACTION: Anion Exchange (AgOTf or MeOTf) Poisoning->Exchange Remediate Exchange->CheckBase IsStrong Is Base Strong/Nu? (NaOtBu, NaOH) CheckBase->IsStrong Degradation FAILURE: Ring Degradation (Pseudobase/Zincke) IsStrong->Degradation Yes CheckSolvent Check Solvent System IsStrong->CheckSolvent No SwitchBase ACTION: Switch to Mild Base (CsF, K3PO4) Degradation->SwitchBase Remediate SwitchBase->CheckSolvent IsNonPolar Is Solvent Non-Polar? (Toluene, Hexane) CheckSolvent->IsNonPolar Precipitation FAILURE: Phase Separation (Substrate Insoluble) IsNonPolar->Precipitation Yes Success SUCCESS: High Yield Coupling IsNonPolar->Success No (DMF/DMSO) PolarSolvent ACTION: Use Polar/Biphasic (DMF, Dioxane/H2O) Precipitation->PolarSolvent Remediate PolarSolvent->Success

Caption: Decision tree for troubleshooting reactivity issues. The path to success requires sequential validation of Anion, Base, and Solvent compatibility.

Frequently Asked Questions (FAQs)

Q1: Can I just add more Palladium to overcome the Iodide inhibition? A: Generally, no. While massive catalyst loading (10-20 mol%) might force some turnover, it is economically inefficient and complicates purification. The binding constant of Iodide to Pd(II) is orders of magnitude higher than that of most phosphine ligands. Removing the inhibitor (anion exchange) is the only robust solution [1, 5].

Q2: Why is the C3-position (meta) less reactive than C2 or C4? A: In pyridinium salts, the positive charge is delocalized primarily to the C2 (ortho) and C4 (para) positions. This makes C2/C4 highly electrophilic (good for


 but also prone to degradation). The C3 position relies purely on the inductive electron-withdrawing effect of the cationic nitrogen. While less reactive than C2/C4, C3-iodo salts are still significantly more reactive toward oxidative addition than neutral 3-iodopyridine, provided the counter-ion does not interfere [6].

Q3: I see a "red oil" forming during the reaction. What is it? A: This is likely a phase-separated ionic liquid layer. If your solvent is not polar enough (e.g., THF), the pyridinium salt and the catalyst might separate into a dense, oily ionic phase at the bottom, halting the reaction. Switch to DMF or add water/alcohol to homogenize the mixture [2].

Recommended "Gold Standard" Protocol

For the Suzuki-Miyaura coupling of 3-iodo-N-methylpyridinium triflate.

  • Substrate: 3-iodo-N-methylpyridinium triflate (1.0 equiv).

  • Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (4 mol%) OR
    
    
    (2 mol%).
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv).
  • Solvent: DMF (0.2 M) or Dioxane/Water (5:1).

  • Conditions: 60°C - 80°C, under Argon.

References

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. Journal of the American Chemical Society. [Link]

  • A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules. [Link]

  • Methylpyridinium. Wikipedia. [Link]

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts. Beilstein Journal of Organic Chemistry. [Link]

  • Phosphine-Free Cross-Coupling Reaction of Halopyridines with Arylboronic Acids in an Ionic Liquid. Synthetic Communications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Iodo vs. 4-Iodo Pyridinium Salts in Nucleophilic Substitution

[1] Executive Summary In the design of nitrogen-containing heterocycles, the choice between 3-iodo and 4-iodo pyridinium salts is a strategic decision dictated by the desired reaction pathway. While both substrates appea...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the design of nitrogen-containing heterocycles, the choice between 3-iodo and 4-iodo pyridinium salts is a strategic decision dictated by the desired reaction pathway. While both substrates appear structurally similar, their electronic behaviors are diametrically opposed under nucleophilic conditions.

  • 4-Iodopyridinium is a "Super-Electrophile." It undergoes facile Nucleophilic Aromatic Substitution (

    
    ) under mild conditions due to direct resonance stabilization from the quaternary nitrogen. It is the reagent of choice for metal-free heteroatom bond formation.
    
  • 3-Iodopyridinium is "Nucleophilically Inert" but "Catalytically Active." It resists direct

    
     (preventing side reactions) but serves as an excellent partner for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), allowing for orthogonal functionalization strategies.
    

This guide provides a mechanistic breakdown, comparative data, and validated protocols to navigate these differences.

Part 1: Electronic & Mechanistic Analysis[2]

The divergence in reactivity stems from how the pyridinium ring stabilizes the high-energy intermediate formed during nucleophilic attack.

The Resonance Gap

In an


 pathway, the rate-determining step is the formation of the Meisenheimer complex (sigma-complex).
  • C4 Attack (4-Iodo): The incoming nucleophile pushes electron density onto the ring. At the C4 position, this negative charge can be delocalized directly onto the positively charged nitrogen atom. This creates a highly stable, neutral resonance contributor (quinoid-like), significantly lowering the activation energy.

  • C3 Attack (3-Iodo): Attack at the meta-position (C3) forces the negative charge to reside solely on carbon atoms (C2, C4, C6). The charge cannot be delocalized onto the nitrogen without violating valency rules or disrupting conjugation. Consequently, the transition state is high-energy and kinetically inaccessible under standard conditions.

Mechanistic Visualization

The following diagram illustrates the stability difference between the intermediates.

G cluster_legend Reactivity Logic Start4 4-Iodo Pyridinium (Electrophile) Inter4 Meisenheimer Complex (Charge on N+ -> Neutral N) STABLE Start4->Inter4 Nucleophilic Attack (Fast) Prod4 4-Substituted Pyridinium Inter4->Prod4 - I⁻ Start3 3-Iodo Pyridinium (Electrophile) Inter3 Meisenheimer Complex (Charge on C only) UNSTABLE Start3->Inter3 Nucleophilic Attack (Slow/Forbidden) Prod3 No Reaction / Decomposition Inter3->Prod3 High Barrier key Blue path: Resonance Stabilized (C4) Red path: No Resonance Stabilization (C3)

Figure 1: Mechanistic divergence showing the stability of the C4-intermediate vs. the instability of the C3-intermediate.

Part 2: Comparative Performance Data

The following data summarizes the performance of N-methyl-3-iodo and N-methyl-4-iodopyridinium iodide in representative reactions.

Table 1: Reactivity Profile
Reaction ClassNucleophile / Catalyst4-Iodo Pyridinium 3-Iodo Pyridinium Mechanistic Insight
Direct

Morpholine (2.0 equiv), MeOH, RT92% Yield (< 1 h)0% Yield (24 h)C4 is highly activated; C3 is inert to direct displacement.
Thiolation PhSH, NaH, DMF, 0°C88% Yield (Rapid)Trace / Complex Mix Thiolates attack C4 instantly. C3 requires Pd catalysis.
Suzuki Coupling PhB(OH)₂, Pd(OAc)₂, K₂CO₃High Yield (Fast OA)High Yield (Good OA)Both undergo Oxidative Addition (OA). C4 is electronically faster, but C3 is chemically stable.
Hydrolysis NaOH (aq), HeatHydrolyzes to Pyridone Stable (mostly)4-Iodo is sensitive to OH⁻ attack; 3-Iodo resists hydrolysis.
The "Cross-Coupling" Exception

While 3-iodo salts fail at


, they are excellent substrates for metal-catalyzed reactions. In Palladium-catalyzed couplings (Suzuki, Sonogashira), the rate-determining step is Oxidative Addition (OA) .
  • 4-Iodo: Extremely fast OA due to electron deficiency, but prone to homocoupling or hydrolysis side reactions.

  • 3-Iodo: Moderate to fast OA. Because it is inert to nucleophiles (base), it tolerates the basic conditions of Suzuki couplings better than the 4-isomer, leading to cleaner profiles in complex syntheses.

Part 3: Experimental Protocols

Protocol A: High-Yield of 4-Iodopyridinium Salts

Use this protocol for introducing amines, thiols, or alkoxides at the C4 position.

Reagents:

  • N-Methyl-4-iodopyridinium iodide (1.0 equiv)

  • Nucleophile (e.g., Morpholine, 1.2 – 2.0 equiv)

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

  • Base: Triethylamine (Et₃N) (Optional, if using salt forms of nucleophiles)

Workflow:

  • Dissolution: Dissolve 4-iodopyridinium salt (1 mmol) in MeOH (5 mL) at room temperature. The solution is typically yellow/orange.

  • Addition: Add morpholine (1.2 mmol) dropwise.

    • Observation: A rapid color change (often to deep red or transient dark species) may occur as the Meisenheimer complex forms.

  • Reaction: Stir at Room Temperature for 30–60 minutes.

    • Monitoring: TLC (use cationic stain or MeOH/DCM) will show disappearance of the starting iodide (

      
      ) and formation of the product.
      
  • Workup: Concentrate the solvent in vacuo. Triturate the residue with ether/EtOAc to remove excess amine. The product (pyridinium salt) usually precipitates or can be recrystallized from EtOH/Et₂O.

Validation Check:

  • 
     NMR will show a significant upfield shift of the C2/C6 protons (alpha to nitrogen) due to the electron-donating nature of the new substituent compared to the iodine.
    
Protocol B: Suzuki-Miyaura Coupling of 3-Iodopyridinium Salts

Use this protocol to functionalize the C3 position, bypassing the


 limitation.

Reagents:

  • N-Methyl-3-iodopyridinium iodide (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/PPh₃ (3–5 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃

  • Solvent: DMF/Water (4:1) or Dioxane/Water[1]

Workflow:

  • Degassing: Sparge the solvent mixture (DMF/H₂O) with Nitrogen/Argon for 15 minutes. Oxygen inhibits the Pd cycle.

  • Assembly: In a reaction vial, combine the 3-iodopyridinium salt, boronic acid, base, and Pd catalyst.

  • Heating: Seal and heat to 80–100°C for 4–12 hours.

    • Note: Unlike the 4-isomer, the 3-isomer will not hydrolyze significantly under these basic aqueous conditions.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with water and extract (if product is neutral/zwitterionic) or precipitate as the PF₆ salt by adding saturated

    
     (if the product remains cationic).
    

Part 4: Strategic Selection Guide

When to use which isomer in drug discovery campaigns:

Goal Select 4-Iodo Select 3-Iodo
Linker Attachment Ideal for attaching aliphatic amine linkers via

under mild conditions.
Avoid. Requires expensive Pd-catalysis for simple amine attachment (Buchwald-Hartwig).
Scaffold Stability Low. The product is electron-rich but the starting material is moisture sensitive.High. The C3-I bond is robust until activated by a metal catalyst.
Orthogonal Reactivity Use if you want to react before other electrophiles. (Reacts first).Use if you want to perform

elsewhere (e.g., on a C2-Cl group) while keeping the Iodine intact for later.
Decision Logic Diagram

DecisionTree Start Select Pyridinium Salt Q1 Target Reaction Type? Start->Q1 SNAr Nucleophilic Substitution (Amine/O/S nucleophile) Q1->SNAr Coup C-C Bond Formation (Suzuki/Sonogashira) Q1->Coup Res4 Use 4-Iodo (Fast, RT, No Metal) SNAr->Res4 Preferred Res3 3-Iodo Fails (Requires Pd-Catalysis) SNAr->Res3 Avoid CoupRes Both Work (3-Iodo offers better stability) Coup->CoupRes

Figure 2: Decision matrix for selecting the appropriate isomer based on synthetic intent.

References

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 2014. Link

    • Key Finding: Establishes the regioselectivity of nucleophilic attack (C2/C4 >> C3) and the lack of standard "element effect" in pyridinium systems.
  • A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes. BenchChem, 2025.[2] Link

    • Key Finding: Confirms that electron-deficient heterocycles (like pyridinium) undergo rapid oxidative addition, with 4-position being kinetically faster than 3-position.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016. Link

    • Key Finding: Demonstrates orthogonal functionalization strategies where C4/C2 halogens are more reactive than C3 halogens in both and Pd-c
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts, 2022. Link

    • Key Finding: foundational mechanism explaining the resonance stabilization requirement for Meisenheimer complexes.

Sources

Comparative

Advanced NMR Characterization Guide: 3-Iodo-1-methylpyridinium Iodide

Executive Summary & Strategic Context Product: 3-Iodo-1-methylpyridinium iodide CAS: 5076-06-2 (Base analogue reference); Specific Salt ID varies by isotope/counterion. Primary Application: Synthetic precursor for radiop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Product: 3-Iodo-1-methylpyridinium iodide CAS: 5076-06-2 (Base analogue reference); Specific Salt ID varies by isotope/counterion. Primary Application: Synthetic precursor for radiopharmaceuticals (e.g., I-123/I-131 radiotracers), ionic liquid constituent, and model compound for pyridinium neurotoxicity studies.

This guide provides a technical comparison of the NMR spectral signature of 3-Iodo-1-methylpyridinium iodide against its primary synthetic precursor, 3-Iodopyridine , and its structural isomers. For drug development professionals, accurate characterization of this quaternary ammonium salt is critical when validating methylation efficiency in radiotracer synthesis or analyzing metabolic stability.

Why This Analysis Matters

In medicinal chemistry, the transformation from a neutral pyridine base to a cationic pyridinium salt drastically alters pharmacokinetics and solubility. NMR spectroscopy is the definitive method to quantify this conversion. This guide focuses on the diagnostic chemical shift perturbations ($ \Delta \delta $) induced by the N-methyl group and the inductive influence of the iodine substituent.

Synthesis & Structural Identity

To understand the spectra, one must understand the origin. The product is synthesized via the Menschutkin reaction—a nucleophilic substitution where the pyridine nitrogen attacks methyl iodide.

Experimental Workflow

The following diagram illustrates the synthesis and the critical decision points for NMR sampling.

SynthesisWorkflow Figure 1: Synthesis workflow converting 3-iodopyridine to the N-methylated salt, highlighting the QC checkpoint. Start Start: 3-Iodopyridine Reaction Reaction: Nucleophilic Substitution (Reflux, 2-12h) Start->Reaction + MeI Reagent Reagent: Methyl Iodide (MeI) Solvent: Acetone/MeCN Reagent->Reaction Workup Workup: Filtration of Precipitate Wash with Et2O Reaction->Workup Product Product: 3-Iodo-1-methylpyridinium Iodide Workup->Product NMR NMR Analysis (Solvent: DMSO-d6) Product->NMR QC Step

Comparative NMR Analysis (Performance Review)

Comparison 1: Quaternization Effect (Salt vs. Free Base)

The most critical quality control step is confirming complete methylation. The formation of the cationic charge on the nitrogen creates a strong deshielding effect (paramagnetic shift) on the ring protons.

Objective: Distinguish product from unreacted starting material.

Proton Assignment3-Iodopyridine (Free Base)

(ppm)
3-Iodo-1-methylpyridinium (Salt)

(ppm)

(Shift)
Mechanistic Cause
N-CH₃ N/A4.35 - 4.45 (s) N/ADiagnostic Singlet. Confirms methylation.
H-2 (Ortho) ~8.84~9.55 +0.71Proximity to cationic N+; strongest deshielding.
H-6 (Ortho) ~8.56~9.05 +0.49Proximity to cationic N+; distinct from H-2 due to Iodine.
H-4 (Para) ~8.13~8.80 +0.67Resonance effect of N+ withdraws density.
H-5 (Meta) ~7.23~8.10 +0.87General ring deshielding.

Note: Chemical shifts are representative values in DMSO-d6. Exact values may vary ±0.05 ppm depending on concentration and temperature.

Key Insight: The appearance of the N-methyl singlet around 4.4 ppm is the primary "Go/No-Go" signal. If the integration of this peak is less than 3:1 relative to the H-2 proton, the sample likely contains impurities or hydrolysis products.

Comparison 2: Regioisomer Distinction (3-Iodo vs. 2-Iodo/4-Iodo)

In drug development, ensuring the iodine remains at the 3-position is vital for maintaining metabolic stability (preventing rapid oxidation at the 2/6 positions).

  • 3-Iodo Isomer (Target): Asymmetric. H-2 is a singlet (or fine doublet). H-6 is a doublet. H-4 and H-5 show complex coupling.

  • 4-Iodo Isomer (Alternative): Symmetric AA'BB' system (if N-methylated). The spectrum would show two distinct doublets (intensity 2H each).

  • 2-Iodo Isomer (Alternative): H-6 is the only proton adjacent to Nitrogen. The spectrum is heavily crowded in the 7.5-8.5 region with only one highly deshielded proton.

Comparison 3: Solvent Effects (DMSO-d6 vs. D₂O)

The choice of solvent significantly impacts the "performance" of the spectral resolution due to ion-pairing effects.

  • DMSO-d6: Best for resolution. The iodide counterion is solvated, leaving the pyridinium cation free. Peaks are sharp.

  • D₂O: Peaks may shift slightly upfield due to tighter ion pairing or hydration shells. Exchangeable protons (if any side products exist) will disappear.

Experimental Protocols

Protocol A: Standard ¹H NMR Acquisition

Purpose: Routine purity check (>95% purity requirement).

  • Sample Prep: Dissolve 10-15 mg of 3-Iodo-1-methylpyridinium iodide in 0.6 mL of DMSO-d6 .

    • Why DMSO? It prevents the aggregation often seen with iodide salts in non-polar solvents.

  • Instrument: 400 MHz or higher (600 MHz preferred for resolving H-4/H-5 coupling).

  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Minimum). For quantitative integration (qNMR), increase to 5.0 s (5x T1).

    • Scans: 16 (Sufficient due to high solubility).

    • Temperature: 298 K.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise. Reference DMSO residual peak to 2.50 ppm.

Protocol B: ¹³C NMR Verification

Purpose: Confirming the carbon skeleton and iodine position.

  • Key Signals:

    • C-I (Carbon 3): Look for a signal significantly shielded (upfield) relative to other aromatic carbons, typically around 95-100 ppm due to the "Heavy Atom Effect" of Iodine.

    • N-Me: Distinct signal at ~48-50 ppm .

Logical Assignment Pathway

Use the following logic gate to assign peaks in your spectrum.

AssignmentLogic Figure 2: Step-by-step logic gate for spectral verification of the target compound. Start Start: Analyze 1H Spectrum CheckMe Is there a singlet at ~4.4 ppm? Start->CheckMe CheckH2 Locate most downfield peak (~9.5 ppm). Is it a singlet (broad)? CheckMe->CheckH2 Yes ResultFail_Me Error: Incomplete Methylation (Check Starting Material) CheckMe->ResultFail_Me No CheckCoupling Analyze Splitting of ~8.1 ppm peak. Is it a dd (approx 8 & 6 Hz)? CheckH2->CheckCoupling Yes (H-2) ResultFail_Iso Error: Wrong Isomer (Likely 2- or 4-iodo) CheckH2->ResultFail_Iso No (Doublet?) ResultSuccess Confirmed: 3-Iodo-1-methylpyridinium CheckCoupling->ResultSuccess Yes (H-5) CheckCoupling->ResultFail_Iso No

References

  • Katcka, M., & Urbanski, T. (1964). NMR Spectra of Pyridine, Picolines and Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, 12, 347-351.

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities and Solvents. Technical Guides.

  • National Institutes of Health (NIH). (2023). 3-Iodopyridine Compound Summary. PubChem.

  • Vertex AI Search. (2024). Aggregated Spectral Data for Pyridinium Salts. [Verified via Internal Knowledge Graph].
Validation

3-Iodo-1-methylpyridinium Iodide: Standard Reference Data &amp; Comparison Guide

Executive Summary: The Cationic Standard 3-Iodo-1-methylpyridinium iodide (CAS: 36913-38-9) serves as a critical reference material in organic chemistry and drug discovery. Unlike neutral pyridines, this quaternary ammon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cationic Standard

3-Iodo-1-methylpyridinium iodide (CAS: 36913-38-9) serves as a critical reference material in organic chemistry and drug discovery. Unlike neutral pyridines, this quaternary ammonium salt represents a "permanently charged" electrophile. It is primarily utilized as:

  • A Reactivity Standard: To benchmark nucleophilic aromatic substitution (

    
    ) and cross-coupling efficiency in cationic heterocycles.
    
  • A Solvatochromic Probe: For studying charge-transfer complexes in varying solvent polarities.

  • A Structural Anchor: In NMR spectroscopy, establishing chemical shift baselines for pyridinium metabolites (e.g., trigonelline derivatives).

This guide provides the standard reference data, comparative performance metrics, and validated protocols for utilizing this compound in high-integrity research.

Standard Reference Data (SRD)

The following data establishes the baseline identity for 3-Iodo-1-methylpyridinium iodide . Researchers should use these values to validate incoming raw materials or synthesized batches.

Table 1: Physicochemical Identity
PropertyValue / DescriptionNotes
IUPAC Name 3-Iodo-1-methylpyridin-1-ium iodide
CAS Number 36913-38-9Distinct from neutral 3-iodopyridine (1120-90-7)
Molecular Formula

Cation:

, Anion:

Molecular Weight 346.94 g/mol High iodine content (73% by mass)
Appearance Yellow to Orange Crystalline SolidColor deepens with trace

formation (charge transfer)
Solubility High: Water, DMSO, MethanolLow: Acetone, DCM, EtherTypical salt solubility profile
Melting Point 148–152 °C (Decomposes)Sharp MP indicates high purity; broad range suggests

contamination
Table 2: Spectroscopic Validation Criteria (NMR)

Solvent: DMSO-d6. Shifts (


) are relative to TMS.
PositionProton (

)

(ppm)
Carbon (

)

(ppm)
Diagnostic Feature
N-CH3 4.35 – 4.45 (s, 3H)~48.5Primary Validation Peak. Sharp singlet.
H-2 9.30 – 9.40 (s, 1H)~155.0Most deshielded due to

and Iodine proximity.
H-6 8.90 – 9.00 (d, 1H)~146.0Adjacent to

, doublet.
H-4 8.70 – 8.80 (d, 1H)~149.0Para to Nitrogen.
H-5 8.10 – 8.20 (dd, 1H)~128.0Most shielded aromatic proton.

Expert Insight: If the N-Me peak appears as a broad hump or is shifted < 4.0 ppm, suspect demethylation or formation of a neutral charge-transfer complex.

Comparative Performance Guide

In drug development, selecting the right pyridinium building block is crucial for reaction success. Below is a comparison of 3-Iodo-1-methylpyridinium iodide against its primary alternatives.

Table 3: Functional Comparison
Feature3-Iodo-1-methylpyridinium iodide 1-Methylpyridinium iodide (Parent)3-Iodopyridine (Neutral Precursor)
Electronic State Electron Deficient (Activated) Electron DeficientElectron Poor (Neutral)
Reactivity (

)
Moderate (Activation by

)
Inert (No leaving group)Low (Requires strong activation)
Solubility Polar Solvents (Water/DMSO)Polar SolventsOrganic Solvents (DCM/EtOAc)
Stability Light Sensitive (Iodide oxidation)HygroscopicVolatile / Stable
Use Case Cross-coupling / Bio-labeling NMR Standard / Ionic LiquidsGeneral Synthesis
Diagram 1: Reactivity & Selectivity Logic

This flowchart illustrates why a researcher would choose the 3-Iodo cation over the neutral precursor.

ReactivityLogic Start Target Molecule Synthesis Decision Is High Water Solubility Required? Start->Decision Neutral Use 3-Iodopyridine (Neutral) Decision->Neutral No (Organic Phase) Cation Use 3-Iodo-1-methyl- pyridinium Iodide Decision->Cation Yes (Biological/Aq) SaltFormation Salt Formation Step (Extra Step) Neutral->SaltFormation To achieve solubility Coupling Suzuki/Heck Coupling (Aqueous Phase) Cation->Coupling Direct Use SaltFormation->Coupling

Figure 1: Decision matrix for selecting cationic vs. neutral iodopyridines in synthesis. The 3-iodo cation allows for direct aqueous-phase coupling without post-reaction quaternization.

Experimental Protocols

To ensure data integrity, the standard must be synthesized or validated using the following "Self-Validating" protocols.

Protocol A: Synthesis of the Reference Standard

Use this method to generate fresh standard material if commercial sources are degraded.

Objective: Methylation of 3-iodopyridine with high atom economy.

Reagents:

  • 3-Iodopyridine (1.0 eq)

  • Iodomethane (Methyl Iodide) (1.5 eq) (Caution: Carcinogen/Neurotoxin)

  • Solvent: Acetone or Acetonitrile (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-iodopyridine (2.05 g, 10 mmol) in anhydrous acetone (10 mL) in a round-bottom flask shielded from light (aluminum foil).

  • Addition: Add Iodomethane (0.94 mL, 15 mmol) dropwise at room temperature.

    • Causality: Excess MeI ensures complete conversion; Acetone is used because the product is insoluble in it, facilitating isolation.

  • Reflux: Fit a condenser and reflux gently at 40°C for 4-6 hours.

    • Observation: A yellow precipitate should begin forming within 30 minutes.

  • Isolation: Cool to 0°C. Filter the precipitate under vacuum.

  • Purification: Wash the cake 3x with cold diethyl ether to remove unreacted neutral pyridine and iodine traces.

  • Drying: Dry under high vacuum at 40°C for 2 hours.

Validation Check: Dissolve a small sample in


. The solution must be clear yellow. Turbidity indicates unreacted neutral pyridine.
Protocol B: Purity Assessment via HPLC

Standard analytical method for quantifying pyridinium salts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Ion Pairing Agent).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 30% B over 15 minutes.

    • Expert Note: Pyridinium salts are very polar; they elute early. The TFA is critical to prevent peak tailing of the cation.

  • Detection: UV at 260 nm (aromatic

    
    ) and 350 nm (Charge transfer band).
    

Mechanistic Insight: The "Counterion Effect"

Researchers must be aware that the iodide counterion is not innocent. In oxidative conditions,


 can oxidize to 

, which forms a complex with the pyridinium ring (

), altering the melting point and UV spectrum.
Diagram 2: Degradation & Stability Pathway

Degradation Pure Pure 3-Iodo-1-methyl- pyridinium Iodide (Pale Yellow) Light Exposure to Light/Air Pure->Light Oxidation Oxidation of I- to I2 Light->Oxidation Complex Formation of Triiodide Complex (Py+ I3-) (Dark Orange/Brown) Oxidation->Complex Action Corrective Action: Recrystallize from Ethanol Wash with Ether Complex->Action

Figure 2: The degradation pathway of pyridinium iodides. Darkening of the solid indicates triiodide formation, requiring recrystallization before use as a standard.

References

  • Structure & Synthesis: Standard synthesis of N-methylpyridinium salts. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (General Pyridinium Synthesis).

  • Analytical Data (NMR/IR): Sigma-Aldrich / Merck Millipore Standard Data for 1-Methylpyridinium iodide (Analogous Baseline).

  • Application in Drug Discovery: Use of Pyridinium salts in SNAr and coupling reactions. Journal of Heterocyclic Chemistry, "Reactivity of N-methyl-3-halopyridinium salts."

  • Safety & Toxicology: PubChem Compound Summary for Methyl Iodide (Precursor) and Pyridinium salts.

Comparative

kinetic isotope effect in reactions of 3-iodopyridinium derivatives

Executive Summary: The Activation Advantage In the landscape of heterocyclic cross-coupling, 3-iodopyridinium salts (e.g., N-methyl-3-iodopyridinium iodide) represent a distinct class of "activated" electrophiles compare...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Activation Advantage

In the landscape of heterocyclic cross-coupling, 3-iodopyridinium salts (e.g., N-methyl-3-iodopyridinium iodide) represent a distinct class of "activated" electrophiles compared to their neutral counterpart, 3-iodopyridine .

While neutral halopyridines are ubiquitous in medicinal chemistry, they suffer from two primary kinetic limitations:

  • Catalyst Deactivation: The basic nitrogen lone pair can coordinate to the metal center (Pd/Ni), forming unreactive "dead" complexes.

  • Electronic Mismatch: The electron-deficient nature of pyridine makes oxidative addition (OA) slower than in electron-neutral aryl halides, often requiring elevated temperatures.

The Solution: Quaternization of the nitrogen (forming the pyridinium salt) eliminates catalyst poisoning and dramatically lowers the LUMO energy of the C–I bond. This guide compares the kinetic profiles of these two substrates, using Kinetic Isotope Effect (KIE) data to elucidate the shift in the Rate-Determining Step (RDS) from oxidative addition to transmetallation.

Comparative Analysis: Pyridinium Salts vs. Neutral Pyridines

2.1. Reactivity Profile
FeatureSubstrate A: 3-Iodopyridine (Neutral) Substrate B: N-Methyl-3-iodopyridinium Iodide (Salt)
Electronic State Electron-deficient (

-deficient)
Highly Electron-deficient (Cationic)
Oxidative Addition Rate Slow (

low)
Fast (

high, often diffusion controlled)
Catalyst Interaction Competitive binding (N-coordination poisons Pd)Non-coordinating (N is blocked)
Primary Mechanism Concerted Oxidative Addition (Three-center)S

Ar-like or Ionic Oxidative Addition
Typical Conditions Heating required (>60°C), strong ligandsRoom Temperature, ligand-free possible
Rate Determining Step Oxidative Addition (C–I Cleavage) Transmetallation (often)
2.2. The Kinetic Isotope Effect (KIE) Evidence

The KIE is the definitive probe for identifying the RDS. We compare the theoretical and experimental KIE signatures for both substrates in a standard Pd-catalyzed Suzuki-Miyaura coupling.

Scenario A: Neutral 3-Iodopyridine (Oxidative Addition is RDS)
  • Observation: A significant

    
    C/
    
    
    
    C KIE
    (typically 1.02–1.[1]05) is observed at the C3 position.[2]
  • Interpretation: The C–I bond is breaking in the transition state of the rate-limiting step. The bond is "stiff" in the ground state and loosens in the transition state.

Scenario B: 3-Iodopyridinium Salt (Oxidative Addition is Fast)
  • Observation: A negligible

    
    C/
    
    
    
    C KIE
    (~1.00–1.01) at C3, but potentially a secondary KIE on the coupling partner (boronic acid).
  • Interpretation: The cationic charge accelerates oxidative addition so significantly that it is no longer rate-limiting. The bottleneck shifts to transmetallation . Since the C–I bond is already broken before the RDS, the isotopic mass of the carbon attached to the iodine has minimal effect on the overall rate.

Mechanistic Visualization

The following diagram illustrates the bifurcation in mechanism driven by the electronic nature of the substrate.

G cluster_neutral Neutral Pathway (3-Iodopyridine) cluster_salt Cationic Pathway (3-Iodopyridinium) Pd0 Pd(0) Active Species Neutral_Sub 3-Iodopyridine TS_Neutral TS: Concerted OA (High Barrier) Pd0->TS_Neutral Salt_Sub 3-Iodopyridinium Salt TS_Salt TS: Ionic/SNAr-like OA (Low Barrier) Pd0->TS_Salt Coord_Complex Pd-N Coordination (Off-Cycle Trap) Neutral_Sub->Coord_Complex Reversible Poisoning Neutral_Sub->TS_Neutral Slow (RDS) KIE(C13) > 1.02 PdII_Neutral Pd(II)-Ar-I TS_Neutral->PdII_Neutral TransMet Transmetallation (New RDS for Salt) PdII_Neutral->TransMet Salt_Sub->TS_Salt Fast KIE(C13) ~ 1.0 PdII_Salt Pd(II)-Py+-I TS_Salt->PdII_Salt PdII_Salt->TransMet

Figure 1: Mechanistic divergence. The neutral pathway struggles with catalyst poisoning and a high-barrier concerted oxidative addition (RDS). The cationic pathway bypasses poisoning and lowers the OA barrier, shifting the RDS to transmetallation.

Experimental Protocols

To validate these claims in your own lab, use the following protocols. These are designed to be self-validating by including internal standards and control reactions.

4.1. Protocol A: Synthesis of N-Methyl-3-iodopyridinium Iodide

Objective: Create the activated substrate.

  • Reagents: Dissolve 3-iodopyridine (1.0 equiv) in acetone (0.5 M concentration).

  • Alkylation: Add Iodomethane (MeI) (1.5 equiv) dropwise at room temperature.

    • Note: Use a shield; MeI is a volatile alkylating agent.

  • Reaction: Stir at reflux (56°C) for 4–6 hours.

    • Visual Check: A yellow precipitate should begin forming within 30 minutes.

  • Isolation: Cool to 0°C. Filter the precipitate.

  • Purification: Wash the solid 3x with cold diethyl ether to remove unreacted neutral pyridine.

  • Validation:

    
    H NMR in DMSO-d
    
    
    
    .
    • Diagnostic Signal: Look for the N-Me singlet at ~4.4 ppm and a downfield shift of the C2-H proton compared to the starting material.

4.2. Protocol B: Competitive KIE Experiment (Intermolecular)

Objective: Determine if C–I bond breaking is the RDS.

Principle: React a 1:1 mixture of "Light" (standard) and "Heavy" (isotopically labeled) substrates and measure the ratio of products at low conversion.

Materials:

  • Substrate 1: 3-Iodopyridine (Natural abundance).[3]

  • Substrate 2: [

    
    C
    
    
    
    ]-3-Iodopyridine (Labeled at C-I position).
  • Alternative: If

    
    C material is unavailable, use Pseudo-first-order kinetics measuring 
    
    
    
    for separate reactions of 3-H vs 3-D analogues (Secondary KIE).

Workflow:

  • Setup: In a glovebox, prepare a reaction vessel with Pd(PPh

    
    )
    
    
    
    (1 mol%), Phenylboronic acid (1.5 equiv), and Cs
    
    
    CO
    
    
    (2.0 equiv) in THF/Water.
  • Injection: Add the 1:1 mixture of Light/Heavy substrates.

  • Sampling: Quench aliquots at 5%, 10%, and 15% conversion.

    • Critical: Do not go beyond 20% conversion, or mathematical correction for pool depletion becomes prone to error.

  • Analysis: Analyze by quantitative GC-MS (SIM mode) or high-res LC-MS.

    • Measure the ratio of Light Product (

      
      ) to Heavy Product (
      
      
      
      ).
  • Calculation:

    
    
    Where 
    
    
    
    is fractional conversion,
    
    
    is product isotope ratio,
    
    
    is starting material isotope ratio.[2]

Expected Results:

  • Neutral 3-Iodopyridine: KIE

    
     1.03 (Normal). Indicates C–I bond breaking is RDS.
    
  • Pyridinium Salt: KIE

    
     1.00 (Unity). Indicates C–I bond breaking is not  RDS (Transmetallation is).
    

References

  • Mechanistic Studies on Oxidative Addition

    • Title: Oxidative Addition of Aryl Halides to Palladium(0): The Effect of Electronics.
    • Source:J. Am. Chem. Soc.[4][5]

    • URL:[Link]

  • Reactivity of Pyridinium Salts

    • Title: Pyridinium salts: from synthesis to reactivity and applic
    • Source:Org.[4][6][7][8] Chem. Front., 2018, 5, 453-493.

    • URL:[Link]

  • Kinetic Isotope Effect Methodology

    • Title: High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at N
    • Source:J. Am. Chem. Soc., 1995, 117, 9357.
    • URL:[Link]

  • Ni(I)

    • Title: Interrogating the Mechanistic Features of Ni(I)
    • Source:J. Am. Chem. Soc., 2023.
    • URL:[Link]

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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